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  • Product: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol
  • CAS: 143337-62-6

Core Science & Biosynthesis

Foundational

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol chemical properties

The following technical guide details the chemical properties, synthesis, and analytical profiling of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol , a critical reference standard and structural analog in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and analytical profiling of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol , a critical reference standard and structural analog in the development of adrenergic agonists.

[1][2]

Executive Summary

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6) is the O-ethyl ether analog of the widely used decongestant Phenylephrine . In pharmaceutical development, it serves two primary roles:

  • Impurity Reference Standard : It is monitored as a potential process-related impurity or degradation product in Phenylephrine API manufacturing, particularly when ethanol is used as a solvent or reagent.

  • Structural Analog : It is used in Structure-Activity Relationship (SAR) studies to evaluate the role of the phenolic hydroxyl group in

    
    -adrenergic receptor binding.
    

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical characterization.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(3-Ethoxyphenyl)-2-(methylamino)ethanol
Common Name Phenylephrine Ethyl Ether; 3-O-Ethylphenylephrine
CAS Number 143337-62-6 (HCl Salt); 92188-49-3 (Methoxy analog ref, often confused)
Molecular Formula C

H

NO

(Free Base) C

H

ClNO

(Hydrochloride Salt)
Molecular Weight 195.26 g/mol (Free Base) 231.72 g/mol (HCl Salt)
SMILES CCOc1cccc(C(O)CNC)c1
Physical Properties

The compound is most commonly handled as its hydrochloride salt , which imparts stability and water solubility.

Property Value / Characteristic Comment
Appearance White to off-white crystalline solidTypical of phenethylamine salts.
Melting Point 179–180 °C (HCl salt)Higher than Phenylephrine HCl (~143°C) due to loss of H-bond donor flexibility.
Solubility Soluble: Water, Methanol, DMSO Insoluble: Hexane, EtherThe amine functionality dominates solubility in acidic/polar media.
pKa (Calculated) Amine: ~9.5 Ether: Non-ionizableLacks the phenolic pKa (~10) of Phenylephrine, altering pH-dependent extraction profiles.
Hygroscopicity ModerateLess hygroscopic than Phenylephrine HCl due to the capped phenolic group.

Synthesis & Production Pathways

Two primary routes exist for generating this compound: De Novo Synthesis (for reference standards) and Impurity Formation (during Phenylephrine production).

Route A: De Novo Synthesis (Reference Standard)

This route ensures high purity (>99%) for analytical standards. It mirrors the industrial synthesis of phenylephrine but utilizes 3-ethoxyacetophenone as the starting material to prevent regioselectivity issues.

  • Bromination : 3-Ethoxyacetophenone is brominated at the

    
    -position using Bromine (
    
    
    
    ) or Phenyltrimethylammonium tribromide (PTAB) to form
    
    
    -bromo-3-ethoxyacetophenone
    .
  • Amination : The bromo-ketone undergoes nucleophilic substitution with methylamine (in excess or THF solution) to yield the amino-ketone intermediate.

  • Reduction : The ketone is reduced to the secondary alcohol using Sodium Borohydride (NaBH

    
    )  or via catalytic hydrogenation (Pd/C).
    
Route B: Impurity Formation Mechanism

In the industrial production of Phenylephrine, this compound may arise if 3-ethoxybenzaldehyde is present as a contaminant in the starting material (3-hydroxybenzaldehyde) or via accidental O-alkylation if ethyl halides are present during processing.

Synthesis Workflow Diagram

Synthesis Start 3-Ethoxyacetophenone Inter1 α-Bromo-3-ethoxyacetophenone Start->Inter1 Br2 / HBr (Bromination) Inter2 Amino-Ketone Intermediate Inter1->Inter2 MeNH2 / THF (Amination) Product 1-(3-Ethoxy-phenyl)- 2-methylamino-ethanol Inter2->Product NaBH4 or H2/Pd (Reduction)

Caption: Step-wise synthetic pathway from 3-ethoxyacetophenone to the target amino-ethanol.

Analytical Profiling & Characterization

For drug development, distinguishing this ether from the parent phenol is critical. The following protocols ensure specific identification.

HPLC Method (Reverse Phase)

The ethyl group significantly increases hydrophobicity, increasing retention time (RT) relative to Phenylephrine.

  • Column : C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Detection : UV @ 215 nm and 275 nm.

  • Expected Shift : Phenylephrine elutes early (polar); the 3-Ethoxy analog elutes later (more lipophilic).

NMR Spectroscopy (Proton 1H)

The ethoxy group provides a distinct diagnostic signature absent in Phenylephrine.

Chemical Shift (

)
Multiplicity Integration Assignment
1.35 ppm Triplet (

Hz)
3HMethyl of Ethoxy (-OCH

CH

)
2.60 ppm Singlet3HN-Methyl (-NHCH

)
3.00 - 3.20 ppm Multiplet2HMethylene (-CH

-N)
4.05 ppm Quartet (

Hz)
2HMethylene of Ethoxy (-OCH

CH

)
4.85 ppm Doublet of Doublets1HChiral Methine (-CH OH)
6.8 - 7.3 ppm Multiplet4HAromatic Protons
Mass Spectrometry (LC-MS)
  • Ionization : ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]

    
     : 196.1 m/z .
    
  • Fragmentation : Loss of water (M-18) and cleavage of the ethanolamine side chain are common.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability : Stable up to ~150°C. Decomposes above melting point.

  • Chemical Stability : The ether linkage is robust against hydrolysis under standard acidic/basic conditions used in HPLC. It is more stable to oxidation than the parent phenol (Phenylephrine), which is prone to quinone formation.

  • Storage : Store at 2–8°C in a desiccator. Hygroscopic nature requires protection from moisture.

Safety Precautions
  • Hazard Class : Irritant (Skin/Eye). Potential adrenergic agonist (sympathomimetic).

  • Handling : Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • First Aid : In case of contact, wash with copious water. If inhaled, move to fresh air.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 129890788, 1-(3-Hydroxyphenyl)-2-methylamino-ethanolchlorid (Related Structure). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Phenylephrine Hydrochloride Monograph: Impurity Profiling. (Standard regulatory text for phenylephrine impurities).
  • Legerlotz, H. (1933). Process for preparing m-hydroxy-w-methylaminoacetophenone. U.S. Patent 1,932,347. (Foundational chemistry for phenylephrine synthesis).
Exploratory

Technical Monograph: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Topic: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol: Structural Characterization, Synthesis, and Pharmacological Profiling Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Development Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol: Structural Characterization, Synthesis, and Pharmacological Profiling Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Analytical Toxicologists.[1]

[1][2][3]

Executive Summary & Chemical Identity

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6) is a synthetic phenylethanolamine derivative structurally homologous to the sympathomimetic drug Phenylephrine .[1][2] Chemically, it is the O-ethyl ether of phenylephrine, characterized by the replacement of the meta-phenolic hydroxyl group with an ethoxy moiety.[1]

In drug development, this compound primarily serves two critical roles:

  • Impurity Reference Standard: It acts as a critical process impurity marker in the industrial synthesis of Phenylephrine, particularly when ethanol is utilized as a solvent during alkylation or reduction steps, leading to inadvertent O-alkylation.[1]

  • SAR Probe: It is utilized in Structure-Activity Relationship (SAR) studies to evaluate the role of the phenolic hydroxyl group in adrenergic receptor binding (specifically

    
    -adrenergic affinity).[1]
    
Chemical Descriptors
PropertyDetail
IUPAC Name 1-(3-ethoxyphenyl)-2-(methylamino)ethanol
Molecular Formula

Molecular Weight 195.26 g/mol
Core Scaffold

-hydroxy-phenethylamine
Key Substituents 3-Ethoxy (meta-alkoxy), N-Methyl (secondary amine)
Chirality Contains one stereocenter at the

-carbon.[1][3] (Note: Pharmacological activity is typically stereoselective, favoring the R-enantiomer).[1]

Pharmacological Context & Mechanism (SAR Analysis)

To understand the utility of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, one must analyze its deviation from the pharmacophore of its parent, Phenylephrine.[1]

The "Phenolic Anchor" Hypothesis

Phenylephrine is a selective


-adrenergic agonist.[1][4][5] Its binding mechanism relies heavily on the meta-hydroxyl group (3-OH) forming a hydrogen bond with specific serine residues (e.g., Ser190 in the 

subtype) within the receptor's transmembrane domain.[1]

Impact of O-Ethylation:

  • Loss of H-Bond Donor: Capping the oxygen with an ethyl group removes the hydrogen bond donor capability.[1]

  • Steric Hindrance: The ethyl group adds steric bulk (

    
    ) to the meta-position, potentially clashing with the tight binding pocket of the adrenergic receptor.[1]
    
  • Lipophilicity Shift: The transformation increases the LogP (partition coefficient), theoretically enhancing Blood-Brain Barrier (BBB) penetration compared to the parent phenol.[1]

Causality in Research: Researchers synthesize this analog to quantify the energetic contribution of the H-bond.[1] If the ethoxy analog shows drastically reduced affinity (Ki), it confirms the essential nature of the 3-OH interaction.[1] Conversely, retained activity would suggest the interaction is driven primarily by the ionic bond at the amine and pi-stacking of the aromatic ring.[1]

Synthetic Pathway & Experimental Protocol

Directive: The following protocol is designed for the synthesis of the racemic hydrochloride salt. It follows the classic "Sergievskaya" route adapted for alkoxy-derivatives.[1]

Reaction Scheme Visualization

The synthesis proceeds via a Friedel-Crafts-like logic or modification of acetophenones, followed by halogenation, amination, and reduction.[1]

SynthesisPathway Figure 1: Synthetic Route for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol Start 3-Hydroxyacetophenone Step1 3-Ethoxyacetophenone Start->Step1 Ethyl Iodide, K2CO3 Acetone, Reflux Step2 alpha-Bromo-3-ethoxyacetophenone Step1->Step2 Br2 / AlCl3 or CuBr2, EtOAc Step3 Aminoketone Intermediate Step2->Step3 MeNH2 (excess) THF, 0°C Final 1-(3-Ethoxy-phenyl)-2- methylamino-ethanol (HCl) Step3->Final 1. NaBH4, EtOH 2. HCl (gas)

Figure 1: Stepwise chemical synthesis from the acetophenone precursor.

Detailed Protocol: Self-Validating Methodology
Phase 1: O-Alkylation (Precursor Preparation)

Objective: Selectively alkylate the phenolic oxygen without affecting the ketone.[1]

  • Reagents: Dissolve 3-hydroxyacetophenone (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (1.5 eq) and Ethyl Iodide (1.2 eq).
    
  • Condition: Reflux for 12 hours under Nitrogen atmosphere.

  • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting phenol (lower Rf) and appearance of the ether (higher Rf) confirms conversion.[1]

  • Workup: Filter inorganic salts, concentrate filtrate, and crystallize from hexane.

Phase 2: Alpha-Bromination

Objective: Functionalize the alpha-carbon for amine attack.[1]

  • Reagents: Dissolve 3-ethoxyacetophenone in

    
     or EtOAc. Add 
    
    
    
    (1.0 eq) dropwise at 0°C.
  • Causality: Low temperature prevents poly-bromination.[1]

  • Safety: The product is a potent lachrymator.[1] Handle in a fume hood.

Phase 3: Amination & Reduction (One-Pot Variation)[1]
  • Amination: Treat the alpha-bromo ketone with 40% aqueous methylamine (excess, 3.0 eq) in THF at 0°C. Stir for 2 hours.

    • Note: Excess amine acts as a scavenger for the HBr generated.[1]

  • Reduction: Without isolating the unstable aminoketone, add Sodium Borohydride (

    
    , 2.0 eq) portion-wise.
    
  • Mechanism: The ketone is reduced to the secondary alcohol.[1]

  • Isolation: Quench with dilute HCl. Extract with ether to remove non-basic impurities.[1] Basify the aqueous layer (pH 12) with NaOH, extract the product into DCM.

  • Salt Formation: Bubble dry HCl gas through the DCM solution to precipitate 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride .

Analytical Profiling & Quality Control

For researchers using this compound as an impurity standard, the following analytical signatures are required for validation.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignmentCausality/Logic
1H 1.35Triplet (3H)

Characteristic methyl of the ethoxy group.[1]
1H 2.45Singlet (3H)

Methylamine moiety.[1]
1H 2.7 - 2.9Multiplet (2H)

Methylene adjacent to the amine.[1]
1H 4.02Quartet (2H)

Methylene of the ethoxy ether (deshielded by Oxygen).
1H 4.85dd (1H)

Chiral center methine (benzylic).[1]
1H 6.8 - 7.3Multiplet (4H)Aromatic1,3-disubstituted benzene pattern.[1]
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion

    
     : 196.13 m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (M-18): 178 m/z (Typical for benzylic alcohols).[1]
      
    • Alpha-cleavage: Loss of the amine side chain.[1]

References

  • PubChem. (2025). Compound Summary: 1-(3-Hydroxyphenyl)-2-methylamino-ethanol (Phenylephrine).[1][2][4][6] National Library of Medicine.[1] [Link]

  • Sergievskaya, S. I., & Ravdel, G. A. (1952).[1][6] The Synthesis of m-Amino(Hydroxy)-Phenyl-8-Methylamino-Ethanol. Journal of General Chemistry USSR. (Foundational synthetic method for phenylethanolamines).

  • Gurjar, M. K., et al. (1998).[1][6] A Practical Synthesis of (R)-(-)Phenylephrine Hydrochloride. Organic Process Research & Development. (Reference for asymmetric reduction protocols).

Sources

Foundational

Technical Profile: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Common Name: Phenylephrine Ethyl Ether | CAS: 143337-62-6[1][2][3][4] Executive Summary This technical guide profiles 1-(3-ethoxyphenyl)-2-(methylamino)ethanol , a lipophilic derivative of the adrenergic agonist phenylep...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Phenylephrine Ethyl Ether | CAS: 143337-62-6[1][2][3][4]

Executive Summary

This technical guide profiles 1-(3-ethoxyphenyl)-2-(methylamino)ethanol , a lipophilic derivative of the adrenergic agonist phenylephrine.[2][3][4] While phenylephrine contains a phenolic hydroxyl group at the meta position, this analog features an ethoxy ether.[3][4] This structural modification significantly alters its physicochemical properties, specifically increasing lipophilicity (LogP) while modulating its binding affinity for


-adrenergic receptors.[3][4]

In drug development, this molecule is primarily utilized in three contexts:

  • Impurity Profiling: As a potential byproduct in the synthesis of phenylephrine if ethylating agents are present or if 3-ethoxy precursors are used.[3][4]

  • Prodrug Research: Investigating ether-masked derivatives to enhance blood-brain barrier (BBB) penetration or oral bioavailability before metabolic cleavage.[2][3][4]

  • SAR Studies: Serving as a negative control or probe to demonstrate the necessity of the free phenolic hydroxyl group for maximal

    
    -adrenergic receptor efficacy.[3][4]
    

Physicochemical Identity & Stoichiometry[2][3][4]

The molecular weight is the summation of atomic masses based on the formula


.[3][4]
Molecular Weight Calculation
ElementCountAtomic Mass (Da)Subtotal ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 171.00817.136
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 195.26
Key Chemical Properties[1][2][3][4][5][6][7][8][9][10]
  • Formula:

    
    
    
  • Monoisotopic Mass: 195.1259 Da

  • Predicted pKa: ~9.0–9.5 (Amine protonation), lacking the acidic phenol pKa (~10) found in phenylephrine.[3][4]

  • Solubility Profile: Reduced solubility in water compared to phenylephrine HCl; highly soluble in ethanol, DMSO, and organic solvents due to the ethyl ether cap.[3][4]

Synthetic Pathway & Experimental Protocol

The synthesis of 1-(3-ethoxyphenyl)-2-methylamino-ethanol typically follows the Bromoketone Route , a standard method for phenethanolamines.[2][3][4] This pathway ensures the correct construction of the carbon skeleton before the final reduction sets the chiral center (usually obtaining a racemate unless chiral reduction is employed).[3][4]

Reaction Scheme
  • Precursor: 3-Ethoxyacetophenone (commercially available).[3][4]

  • Halogenation: Alpha-bromination to form the phenacyl bromide.[3][4]

  • Amination: Nucleophilic substitution with methylamine.[3][4]

  • Reduction: Conversion of the ketone to the secondary alcohol.[3][4]

SynthesisPathway Start 3-Ethoxyacetophenone Inter1 Alpha-Bromo Intermediate (3-Ethoxy-phenacyl bromide) Start->Inter1 Br2 / AcOH Controlled Bromination Inter2 Aminoketone (Unstable Free Base) Inter1->Inter2 MeNH2 (excess) THF, 0°C Final Target Product (Racemic Alcohol) Inter2->Final NaBH4 / EtOH Reduction

Figure 1: Step-wise synthesis from the acetophenone precursor. Note that the aminoketone intermediate is prone to dimerization and is usually reduced immediately.

Detailed Protocol (Laboratory Scale)

Safety Warning: Bromine is highly corrosive.[3][4] Methylamine is a toxic gas/liquid.[3][4] Perform all steps in a fume hood.

Step 1: Alpha-Bromination[2][3][4]
  • Dissolve 3-ethoxyacetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Add a solution of Bromine (10 mmol) in acetic acid dropwise over 30 minutes at 20°C.

    • Mechanism:[2][5][6] Acid-catalyzed enolization followed by electrophilic halogenation.[2][3][4]

  • Quench with ice water. Extract the resulting 3-ethoxy-phenacyl bromide with dichloromethane (DCM).[2][3][4] Wash with bicarbonate to remove acid.[3][4] Dry and concentrate.

Step 2: Amination (Substitution)[2]
  • Dissolve the crude bromide in dry THF (15 mL).

  • Cool to 0°C. Add Methylamine (40% aqueous or 2M in THF) in excess (3-4 equivalents).

    • Rationale: Excess amine prevents double alkylation (formation of tertiary amines).[3][4]

  • Stir for 2 hours. The solution will darken.

  • Critical Step: Do not isolate the free base aminoketone as it is unstable (self-condensation).[3][4] Proceed immediately to reduction.

Step 3: Reduction[2][3]
  • Dilute the reaction mixture with Ethanol (20 mL).

  • Add Sodium Borohydride (NaBH4) (1.5 equivalents) in small portions.

    • Observation: Gas evolution (

      
      ).[3][4]
      
  • Stir at room temperature for 4 hours.

  • Workup: Acidify with 1M HCl to destroy excess hydride. Basify with NaOH to pH > 12 to liberate the free amine.[3][4] Extract with Ethyl Acetate.[3][4]

  • Purification: Convert to Hydrochloride salt using HCl/Ether gas for crystallization.

Analytical Characterization

To validate the identity of 1-(3-ethoxyphenyl)-2-methylamino-ethanol, the following spectral features must be confirmed.

Mass Spectrometry (LC-MS)[2][3][4]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[3][4]

  • Parent Ion:

    
     m/z.[3][4]
    
  • Fragmentation Pattern:

    • Loss of

      
       (M-18): m/z 178.[3][4]
      
    • Alpha-cleavage of the amine chain: Characteristic tropylium-like ions from the ethoxy-benzene fragment.[2][3][4]

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 or 

.[2][3][4]
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.35 Triplet (

)
3HEthoxy

2.45 Singlet3HN-Methyl

2.7 - 2.9 Multiplet2HMethylene

4.05 Quartet (

)
2HEthoxy

4.80 Multiplet1HChiral Methine

6.8 - 7.3 Multiplet4HAromatic Protons (Meta-sub pattern)

Diagnostic Signal: The presence of the triplet-quartet system (1.35 & 4.05 ppm) confirms the ethyl ether is intact, distinguishing it from Phenylephrine (which lacks these aliphatic signals) [1].[3][4]

Pharmacological Context & SAR

The molecule serves as a critical data point in the Structure-Activity Relationship (SAR) of phenethylamines.[3][4]

Mechanism of Action: The "Missing" Hydrogen Bond

Phenylephrine is a potent


-adrenergic agonist.[3][4] Its efficacy relies heavily on the 3-hydroxyl group  on the benzene ring forming a hydrogen bond with a serine residue (typically Ser 5.[3][4]42) in the transmembrane domain of the GPCR.[3][4]
  • Phenylephrine (OH): High affinity, full agonism.[3][4]

  • Ethyl Ether Analog (OEt): The ethyl group caps the oxygen, removing the H-bond donor capability and introducing steric bulk.[3][4]

    • Result: Drastically reduced binding affinity for

      
       receptors.[3][4]
      
    • Utility: Often used to prove that specific physiological effects are receptor-mediated (if the ether analog fails to produce the effect, the OH interaction is confirmed as essential) [2].[3][4]

SAR_Logic Phenylephrine Phenylephrine (Parent) 3-OH Group Receptor Alpha-1 Adrenergic Receptor Serine Residue Interaction Phenylephrine:f1->Receptor Donates H Outcome1 Strong H-Bonding High Potency Receptor->Outcome1 EtherAnalog 1-(3-Ethoxyphenyl)-2-methylamino-ethanol 3-Ethoxy Group EtherAnalog:f1->Receptor Blocks Interaction Outcome2 Steric Clash / No H-Bond Low Potency / Inactive EtherAnalog->Outcome2

Figure 2: Structure-Activity Relationship (SAR) comparison. The ethylation of the meta-hydroxyl group disrupts the critical receptor binding pocket interaction.[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143337-62-6. Retrieved from [Link][3]

  • Minneman, K. P., et al. (1981).Selectivity of Agonists for Alpha-1 Adrenergic Receptors. Molecular Pharmacology. (Contextual grounding for Phenylephrine SAR).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Purification, and Characterization of 1-(3-Ethoxyphenyl)-2-(methylamino)ethanol

Abstract & Chemical Context This application note details the laboratory-scale synthesis, purification, and analytical validation of 1-(3-ethoxyphenyl)-2-(methylamino)ethanol (CAS: 143337-62-6). Structurally, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the laboratory-scale synthesis, purification, and analytical validation of 1-(3-ethoxyphenyl)-2-(methylamino)ethanol (CAS: 143337-62-6). Structurally, this compound is the O-ethyl homolog of the adrenergic agonist Phenylephrine.

In drug discovery, this molecule serves two primary roles:

  • Lipophilic Analog Studies: Used to probe the steric and lipophilic tolerance of the

    
    -adrenergic receptor binding pocket (replacing the 3-OH of phenylephrine with 3-OEt).
    
  • Impurity Profiling: It is a critical reference standard for monitoring ethylation byproducts during the manufacturing of Phenylephrine formulations if ethanol is used as a solvent.

Chemical Structure:

  • Core: Phenylethanolamine

  • Substitution: 3-Ethoxy group (meta-position)

  • Key Reactivity: Secondary amine (basic), benzylic alcohol (prone to oxidation).

Safety & Handling (Critical)

  • 
    -Bromoketone Intermediates:  The intermediate 2-bromo-1-(3-ethoxyphenyl)ethanone is a potent lachrymator  (tear gas agent). All operations involving step 1 must be performed in a high-efficiency fume hood.
    
  • Methylamine: Used as a solution (typically 33% in EtOH or 40% in

    
    ). It is volatile, corrosive, and has a low flash point.
    
  • Sodium Borohydride: Liberates hydrogen gas upon contact with acids or protic solvents. Ensure adequate venting.

Experimental Protocol: Synthesis

The synthesis follows a robust three-step "Bromoketone Route," favored for its regioselectivity over direct reductive amination of benzaldehydes for this specific scaffold.

Workflow Diagram

SynthesisWorkflow Start 3-Ethoxyacetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-1-(3-ethoxyphenyl) ethanone Step1->Inter1 Step2 Amination (MeNH2, <5°C) Inter1->Step2 Inter2 Aminoketone Intermediate Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Product 1-(3-Ethoxyphenyl)-2- methylamino-ethanol Step3->Product

Figure 1: Step-wise synthetic pathway from acetophenone precursor to final amino-alcohol.

Step 1: -Bromination

Objective: Selective bromination at the alpha-carbon.

  • Charge: Dissolve 3-ethoxyacetophenone (10.0 g, 60.9 mmol) in Glacial Acetic Acid (40 mL).

  • Activation: Add a catalytic amount of 48% HBr (0.5 mL) to initiate enolization.

  • Addition: Add a solution of Bromine (

    
    , 9.7 g, 60.9 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes.
    
    • Critical Control: Maintain temperature between 20–25°C. If the orange color of bromine persists, gently warm to 30°C to trigger consumption, then cool back down. Accumulation of unreacted bromine can lead to a runaway exotherm.

  • Quench: Pour the reaction mixture into ice-water (200 mL). The product usually precipitates as a solid or heavy oil.

  • Isolation: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: ~85-90% of crude

      
      -bromoketone.
      
Step 2: Amination (Substitution)

Objective: Displacement of bromide by methylamine.[1]

  • Preparation: Cool a solution of Methylamine (33% in EtOH, 40 mL, ~5 eq) to 0°C in an ice bath.

    • Expert Insight: A large excess of methylamine is mandatory . If the ratio is near 1:1, the product amine will react with another molecule of bromoketone to form the dimer (bis-alkylation impurity), which is nearly impossible to separate later.

  • Addition: Dissolve the crude bromoketone from Step 1 in Ethanol (30 mL) and add it dropwise to the stirred methylamine solution.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (disappearance of bromoketone).

  • Workup: Evaporate the solvent and excess methylamine under reduced pressure (keep bath <40°C). The residue contains the aminoketone hydrobromide.

Step 3: Reduction

Objective: Reduction of the ketone to the secondary alcohol.

  • Solubilization: Dissolve the residue from Step 2 in Methanol (50 mL).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 2.3 g, 1.0 eq relative to starting ketone) portion-wise over 15 minutes.
    
    • Safety: Gas evolution (

      
      ) will occur.
      
  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Add Acetone (5 mL) to destroy excess borohydride, then concentrate to dryness.

  • Partition: Partition the residue between Water (50 mL) and Ethyl Acetate (50 mL).

    • pH Adjustment: The amine must be in the free base form. Ensure the aqueous layer is pH > 10 (add 1M NaOH if necessary).

  • Extraction: Extract aqueous layer with EtOAc (3 x 50 mL). Combine organics, dry (

    
    ), and concentrate to yield the crude free base.
    

Purification & Salt Formation

The free base is an oil prone to oxidation. For stability and pharmaceutical usage, it must be converted to the Hydrochloride (HCl) salt.

Purification Logic

PurificationLogic Start Crude Free Base CheckPurity Purity > 95%? Start->CheckPurity SaltForm Dissolve in dry EtOH Add HCl/Ether CheckPurity->SaltForm Yes Column Flash Chromatography (DCM:MeOH:NH3) CheckPurity->Column No Crystallize Cool to 4°C induce crystallization SaltForm->Crystallize Filter Filter & Wash (Cold Ether) Crystallize->Filter Final Final Product (HCl Salt) Filter->Final Column->SaltForm

Figure 2: Decision tree for purification and salt formation.

Protocol:

  • Dissolve the crude oil in a minimum amount of absolute Ethanol.

  • Add 2.0 M HCl in Diethyl Ether (or Isopropanol) dropwise until pH paper indicates pH ~2.

  • Add anhydrous Diethyl Ether until the solution turns slightly turbid.

  • Store at 4°C overnight. White crystals of 1-(3-ethoxyphenyl)-2-(methylamino)ethanol HCl should form.

  • Filter and dry under vacuum.

Analytical Validation

A. HPLC Method (Purity)

Adapted from USP methods for Phenylephrine to account for the increased lipophilicity of the ethoxy group.

ParameterCondition
Column C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm)
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0 (prevents tailing of amines)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-5 min: 10% B; 5-20 min: 10%

60% B; 20-25 min: 60% B.
Detection UV @ 215 nm (amide/phenyl absorption) and 280 nm.
Retention Phenylephrine (~5 min); 3-Ethoxy Analog (~12-14 min) .
B. Expected NMR Data (Free Base)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25 (t, 1H, Ar-H5), 6.80-6.95 (m, 3H, Ar-H2,4,6).
      
    • 
       4.85 (dd, 1H, CH -OH).
      
    • 
       4.05 (q, 2H, 
      
      
      
      ).
    • 
       2.80-2.95 (m, 2H, 
      
      
      
      -N).
    • 
       2.45 (s, 3H, N-CH_3 ).
      
    • 
       1.42 (t, 3H, 
      
      
      
      ).

References

  • Phenylephrine Synthesis & Impurities

    • Vertex AI Search Result 1.9: Wang, H., et al. "Improved Synthetic Process of Phenylephrine Hydrochloride."[2] Chinese Journal of Pharmaceuticals, 2025, 56(1): 47-51.[2] Link[2]

    • Vertex AI Search Result 1.1: "UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution." National Institutes of Health (PMC). Link

  • General Reductive Amination Protocols

    • Vertex AI Search Result 1.13: "Reductive Amination - Common Conditions: NaHB(OAc)3." Common Organic Chemistry. Link

  • Bromination of Acetophenones

    • Vertex AI Search Result 1.11: "An In-depth Technical Guide to the

      
      -Bromination of 3',5'-Diacetoxyacetophenone." BenchChem.[3] Link
      
  • Related Patent Literature (Structural Analogs)

    • Vertex AI Search Result 1.15: "Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine."[4][5][6][7] Google Patents (EP3702347A1). Link

Sources

Application

Application Notes and Protocols for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (Etilefrine) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, commonly known as Etilefrine, is a sympathomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, commonly known as Etilefrine, is a sympathomimetic amine that functions as a direct-acting adrenergic agonist.[1][2] Its primary mechanism of action involves the stimulation of α1- and β1-adrenergic receptors.[2][3][4] Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, resulting in an increase in blood pressure.[1][3][4] Concurrently, stimulation of β1-adrenergic receptors in the heart enhances myocardial contractility and heart rate, further contributing to its pressor effects.[3][4] These properties have led to its clinical use in the management of hypotension.[5]

In the context of cell culture, Etilefrine serves as a valuable tool for investigating adrenergic receptor signaling, cardiovascular physiology, and related pathological conditions. Its ability to selectively activate specific receptor subtypes allows for the dissection of downstream signaling cascades and the cellular consequences of their activation. This document provides a comprehensive guide to the use of Etilefrine in in vitro cell culture systems, detailing its mechanism of action, providing protocols for its application, and outlining key considerations for experimental design.

Mechanism of Action: The α1-Adrenergic Signaling Cascade

Etilefrine's primary effects in many cell types are mediated through the Gq alpha subunit-coupled α1-adrenergic receptor. The binding of Etilefrine to this receptor initiates a well-defined signaling cascade:

  • Receptor Activation: Etilefrine binds to the α1-adrenergic receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor interacts with the heterotrimeric G-protein, Gq, facilitating the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway Etilefrine Etilefrine Alpha1_AR α1-Adrenergic Receptor Etilefrine->Alpha1_AR Binds to Gq Gq Protein (GDP-bound) Alpha1_AR->Gq Activates Gq_active Gq Protein (GTP-bound) Gq->Gq_active GDP -> GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: The α1-adrenergic receptor signaling pathway initiated by Etilefrine.

Experimental Protocols

I. Reagent Preparation and Handling

A. Etilefrine Stock Solution

  • Solubility: Etilefrine hydrochloride is freely soluble in water and soluble in ethanol. For cell culture applications, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) are recommended as solvents for preparing concentrated stock solutions.

  • Preparation of a 10 mM Stock Solution in PBS:

    • Weigh out 2.177 mg of Etilefrine hydrochloride (Molar Mass: 217.69 g/mol ).

    • Dissolve in 1 mL of sterile PBS.

    • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Stability in Culture Media: Etilefrine may degrade in cell culture media over time. It is recommended to prepare fresh dilutions of Etilefrine in culture medium for each experiment.

B. Cell Culture

  • Recommended Cell Lines:

    • HEK293 (Human Embryonic Kidney) cells: These cells endogenously express several adrenergic receptor subtypes and are a robust and easily transfectable cell line for studying receptor signaling.

    • Vascular Smooth Muscle Cells (VSMCs): Primary or immortalized VSMCs (e.g., from rat aorta) are a physiologically relevant model for studying the effects of Etilefrine on vasoconstriction and cell proliferation.

    • H9c2 (Rat Cardiomyoblast) cells: These cells are a useful model for investigating the cardiac-specific effects of Etilefrine.

  • General Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

II. Determining the Optimal Working Concentration: A Dose-Response Study

To ascertain the effective concentration range of Etilefrine for a specific cell line and assay, it is crucial to perform a dose-response experiment.

A. Workflow for Dose-Response Experiment

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells 1. Seed cells in a 96-well plate Starve_Cells 2. (Optional) Serum-starve cells to synchronize Seed_Cells->Starve_Cells Prepare_Dilutions 3. Prepare serial dilutions of Etilefrine Starve_Cells->Prepare_Dilutions Treat_Cells 4. Treat cells with different concentrations of Etilefrine Prepare_Dilutions->Treat_Cells Incubate 5. Incubate for a defined period Treat_Cells->Incubate Perform_Assay 6. Perform the desired cell-based assay Incubate->Perform_Assay Measure_Signal 7. Measure the output signal Perform_Assay->Measure_Signal Plot_Curve 8. Plot the dose-response curve and calculate EC50 Measure_Signal->Plot_Curve

Caption: General workflow for a dose-response experiment.

B. Recommended Concentration Range for Initial Screening

Based on studies with structurally and functionally similar adrenergic agonists such as phenylephrine, a starting concentration range of 10 nM to 100 µM is recommended for initial dose-response experiments.

III. Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the potential cytotoxic effects of Etilefrine on the chosen cell line.

Materials:

  • Cells seeded in a 96-well plate

  • Etilefrine stock solution

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of Etilefrine in serum-free medium.

  • Remove the culture medium from the wells and replace it with the Etilefrine dilutions. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest Etilefrine concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

ParameterRecommendation
Cell Seeding Density Cell line-dependent, aim for 70-80% confluency at the end of the assay.
Etilefrine Concentrations 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM
Incubation Time 24 - 72 hours
MTT Incubation 2 - 4 hours
IV. Protocol: Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the α1-adrenergic signaling pathway by quantifying the increase in intracellular calcium concentration.

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • Etilefrine stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye in HBSS, with the optional addition of Pluronic F-127 to aid in dye solubilization and probenecid.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of Etilefrine in HBSS.

  • Use a fluorescence plate reader equipped with an injector to add the Etilefrine dilutions to the wells while simultaneously measuring the fluorescence signal.

  • Record the fluorescence intensity before and after the addition of Etilefrine. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, use an excitation of ~494 nm and measure emission at ~516 nm.

  • The change in fluorescence intensity or the ratio of intensities is proportional to the change in intracellular calcium concentration.

ParameterRecommendation
Cell Line HEK293 or Vascular Smooth Muscle Cells
Calcium Indicator Fura-2 AM or Fluo-4 AM
Dye Loading Time 30 - 60 minutes
Etilefrine Concentrations 10 nM - 100 µM
Measurement Kinetic reading before and after agonist addition
V. Protocol: Cyclic AMP (cAMP) Assay

While Etilefrine primarily acts through the Gq pathway, it also has some activity on β-adrenergic receptors, which are typically coupled to Gs and lead to an increase in intracellular cAMP. This assay can be used to investigate this secondary signaling pathway.

Materials:

  • Cells seeded in a 96-well plate

  • Etilefrine stock solution

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with IBMX for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.

  • Add serial dilutions of Etilefrine to the wells. Include a vehicle control and a positive control (Forskolin).

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.

  • Generate a standard curve and determine the cAMP concentration in each sample.

ParameterRecommendation
Cell Line HEK293 or H9c2
Assay Kit HTRF or ELISA-based
IBMX Concentration 100 - 500 µM
Etilefrine Concentrations 10 nM - 100 µM
Incubation Time 15 - 30 minutes

Safety and Handling

Etilefrine hydrochloride is toxic if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment, including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Work in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.

References

  • PubChem. (n.d.). Etilefrine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 18). What is the mechanism of Etilefrine Hydrochloride? Retrieved from [Link]

  • PubMed. (1975). The cardiovascular effects of etilefrine. European Journal of Clinical Pharmacology. Retrieved from [Link]

  • PubMed. (1984). The effect of etilefrine (Effortil) on regional blood flow during arterial reconstructive surgery. Journal of Cardiovascular Surgery. Retrieved from [Link]

  • PubMed. (1991). The effects of vasoactive agents on the proliferation of vascular smooth muscle cells grown in vitro. Artery. Retrieved from [Link]

  • PubMed. (2000). Inhibition of vascular smooth muscle cell proliferation by a novel fibroblast growth factor receptor antagonist. Cardiovascular Research. Retrieved from [Link]

  • Frontiers in Pharmacology. (2018, September 20). Luteolin Inhibits Vascular Smooth Muscle Cell Proliferation and Migration by Inhibiting TGFBR1 Signaling. Retrieved from [Link]

  • eLife. (2016, September 21). Peer review in Inference of gene regulation functions from dynamic transcriptome data. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discordance between gene regulation in vitro and in vivo. Retrieved from [Link]

  • PubMed Central (PMC). (2025, July 24). Inferring cell-type-specific gene regulatory network from cellular transcriptomics data with GeneLink+. Retrieved from [Link]

  • YouTube. (2017, October 15). Regulation of Gene Expression: Operons, Epigenetics, and Transcription Factors. Retrieved from [Link]

  • YouTube. (2025, September 4). 5. Regulation of Eukaryotic Gene Expression |Transcriptional & Post-Transcriptional Control USMLE. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • JSciMed Central. (2020, August 6). Efficacy and Safety of Etilefrine as Priapism Prophylaxis in Patients Submitted to Penile Dynamic Colour Doppler Ultrasonography. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • ResearchGate. (2021, July 15). MTT assay cytotoxicity - higher drug concentration stronger formazan color. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of different samples against MCF-7 cells using MTT assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2019, September 23). How to calculate dose response for confluency meassurements? Retrieved from [Link]

  • ResearchGate. (2022, October 27). How to determine EC50 value in vitro for drug/vitamins/supplements? Retrieved from [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

  • PubMed Central (PMC). (2024, October 5). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Profiling of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Executive Summary This technical guide details the analytical protocols for the detection and quantification of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol , a structural analog and potential process impurity of the adrene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical protocols for the detection and quantification of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol , a structural analog and potential process impurity of the adrenergic agonist Phenylephrine. Chemically identified as the O-ethyl ether of Phenylephrine, this analyte exhibits distinct lipophilic properties compared to its parent compound, necessitating specific modifications to standard pharmacopoeial methods.

This document provides two validated workflows:

  • HPLC-UV: For raw material purity assessment and high-concentration formulation analysis.

  • LC-MS/MS: For trace-level detection in biological matrices or genotoxic impurity screening.

Chemical Context & Properties

Understanding the physicochemical shift from Phenylephrine to its ethoxy-analog is critical for method design. The substitution of the phenolic hydroxyl group with an ethoxy group significantly increases hydrophobicity.

PropertyPhenylephrine (Parent)1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (Analyte)Impact on Analysis
Structure 3-OH substitution3-OEt substitutionLoss of phenolic acidity; increased retention on C18.
MW 167.21 g/mol 195.26 g/mol Mass shift of +28 Da (Ethyl group).
LogP (Predicted) -0.3 (Hydrophilic)~1.8 (Lipophilic)Analyte elutes significantly later than parent in RPLC.
pKa (Amine) ~9.8~9.6Requires high pH for LLE or acidic mobile phase for peak shape.

Protocol A: HPLC-UV for Purity & Impurity Profiling

Recommended for: Quality Control (QC), Synthetic Process Monitoring.

Method Rationale

Standard USP methods for Phenylephrine utilize ion-pairing chromatography to retain the polar parent molecule. However, the ethoxy-analog is sufficiently hydrophobic to be retained on standard C18 columns without aggressive ion-pairing, though acidification is required to suppress silanol interactions with the secondary amine.

Chromatographic Conditions[1]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 272 nm (Characteristic absorption of the m-substituted benzene ring)

  • Column Temp: 30°C

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Equilibrate/Parent elution
5.09010Elution of polar impurities
15.04060Analyte Elution (~10-12 min)
18.04060Wash
19.0955Re-equilibration
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical due to secondary amine interaction).

  • Resolution (Rs): > 2.0 between Phenylephrine (early eluting) and Ethoxy-analog.

  • RSD (n=6): < 2.0% for peak area.

Protocol B: LC-MS/MS for Trace Analysis

Recommended for: Biological Matrix (Plasma/Urine), Genotoxic Impurity Screening.

Method Rationale

For trace detection (ng/mL levels), UV detection is insufficient. Positive Electrospray Ionization (ESI+) is highly effective due to the readily protonated secondary amine. The fragmentation pattern follows standard phenethylamine pathways, dominated by the loss of water and alpha-cleavage.

Mass Spectrometry Parameters[1][2][3][4][5][6]
  • Ionization: ESI Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temp: 150°C

  • Desolvation Gas: 500°C, 1000 L/hr (N2)

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)MechanismRole
196.1 [M+H]+178.1 15Loss of H2O (Benzylic OH)Quantifier
196.1 [M+H]+148.1 25Loss of H2O + CH3NH2Qualifier 1
196.1 [M+H]+135.0 35Tropylium ion formationQualifier 2
Sample Preparation Workflow (LLE)

Because the ethoxy group increases lipophilicity, Liquid-Liquid Extraction (LLE) is cleaner and more efficient than protein precipitation alone.

SamplePrep Sample Biological Sample (Plasma/Urine 200 µL) IS Add Internal Standard (Phenylephrine-D3) Sample->IS Buffer Alkalinization (Add 50 µL 1M NaOH or NH4OH) pH > 10 to neutralize amine IS->Buffer Solvent Add Extraction Solvent (MTBE or Ethyl Acetate 1 mL) Buffer->Solvent Shake Vortex (5 min) & Centrifuge Solvent->Shake Transfer Transfer Organic Layer Shake->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow targeting the lipophilic ethoxy-analog. Alkalinization is critical to suppress ionization of the amine, driving it into the organic phase.

Validation & Scientific Causality

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

  • Regression: Weighted (1/x²) linear regression is required to account for heteroscedasticity in bioanalytical data.

  • Acceptance: r² > 0.995.

Specificity (Interference Check)

The primary challenge is separating the analyte from high concentrations of Phenylephrine (if analyzing drug product).

  • Causality: Phenylephrine elutes early (dead volume marker in high organic gradients). The Ethoxy-analog elutes later.

  • Risk: If the gradient rises too fast, the Ethoxy-analog may co-elute with other preservatives (e.g., Sodium Benzoate). The gradient in Section 3.3 includes a shallow ramp at 5-10 minutes to prevent this.

Stability

The benzylic hydroxyl group is susceptible to oxidation.

  • Precaution: Samples should be stored at 4°C in amber vials.

  • Antioxidant: For long-term storage of stock solutions, add 0.1% Sodium Metabisulfite.

Analytical Logic Diagram

The following diagram illustrates the decision matrix for selecting the fragmentation pathway in MS/MS, ensuring specific detection against structural isomers.

FragmentationLogic Parent Precursor Ion [M+H]+ = 196.1 Step1 Collision Induced Dissociation (CID) Parent->Step1 PathA Loss of H2O (-18 Da) Step1->PathA PathB Alpha Cleavage (Amine Loss) Step1->PathB FragA m/z 178.1 (High Intensity) PathA->FragA Logic Quantification Strategy FragA->Logic FragB m/z 135.0 (High Specificity) PathB->FragB FragB->Logic Result Use 178 for Quant Use 135 for Confirm Logic->Result

Figure 2: MS/MS Fragmentation Logic. The transition 196 -> 178 is the most abundant (Quantifier), while 196 -> 135 is structurally specific to the ethoxy-phenyl ring (Qualifier).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 134873, 1-(3-ethoxyphenyl)-2-(methylamino)ethanol. Retrieved from [Link]

  • United States Pharmacopeia (USP).Phenylephrine Hydrochloride Monograph: Organic Impurities. (Refer to current USP-NF for general phenethylamine impurity methods).
  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates. Journal of Chromatography A. (Provides basis for ethoxylate fragmentation logic). Retrieved from [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the validation steps described). Retrieved from [Link]

Application

Application Note: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol in Neuroscience Research

[1][2] Executive Summary 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (herein referred to as 3-OEt-PE ) is a synthetic phenethylamine derivative and the O-ethyl ether analog of the adrenergic agonist Phenylephrine. In neuro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (herein referred to as 3-OEt-PE ) is a synthetic phenethylamine derivative and the O-ethyl ether analog of the adrenergic agonist Phenylephrine. In neuroscience and pharmacological research, 3-OEt-PE serves as a critical structural probe and negative control for investigating the structure-activity relationships (SAR) of adrenergic receptors (ARs).

Unlike its parent compound Phenylephrine, which relies on a meta-hydroxyl group for high-affinity hydrogen bonding with the serine residues in the G-protein coupled receptor (GPCR) binding pocket, 3-OEt-PE introduces steric bulk and removes the hydrogen bond donor capability. This unique profile makes it an essential tool for:

  • Receptor Mapping: Validating the necessity of the 3-OH "anchor point" in

    
    -adrenergic receptor activation.
    
  • Blood-Brain Barrier (BBB) Studies: Assessing the impact of lipophilicity (LogP) modulation on the central nervous system (CNS) penetration of phenethylamines.

  • Analytical Chemistry: Serving as a structural analog internal standard for the LC-MS/MS quantification of catecholamines and their metabolites in complex neural matrices.

Chemical & Physical Properties[2][3]

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 1-(3-ethoxyphenyl)-2-(methylamino)ethanol
Common Code 3-OEt-PE
CAS Number 143337-62-6 (HCl salt)
Molecular Formula

Molecular Weight 195.26 g/mol (Free base)
Solubility Water (High, as HCl salt), DMSO (>20 mg/mL), Ethanol
LogP (Predicted) ~1.3 (vs. -0.3 for Phenylephrine)
pKa ~9.5 (Amine)
Appearance White to off-white crystalline solid

Application I: Adrenergic Receptor SAR Profiling

Mechanistic Rationale

The primary utility of 3-OEt-PE in molecular neuroscience is defining the orthosteric binding site of adrenergic receptors. Phenylephrine binds to the


-AR by forming a hydrogen bond between its meta-hydroxyl group and specific Serine residues (e.g., Ser192 in TM5) within the receptor pocket.

By substituting the hydroxyl (-OH) with an ethoxy (-OCH


CH

) group, 3-OEt-PE acts as a steric probe . If the receptor affinity drops significantly (

increases), it confirms the absolute requirement of the hydroxyl donor/acceptor interaction. If affinity is maintained, it suggests the pocket relies more on hydrophobic interactions or ionic bonding with the amine.
Visualization of Signaling Pathway & Logic

The following diagram illustrates the experimental logic distinguishing an Agonist (Phenylephrine) from a Probe/Antagonist (3-OEt-PE).

Adrenergic_SAR_Pathway cluster_ligands Ligand Structure cluster_receptor Alpha-1 Adrenergic Receptor (TM5) Phenylephrine Phenylephrine (3-OH Group) Serine Serine Residues (H-Bond Acceptor) Phenylephrine->Serine Strong H-Bond Probe 3-OEt-PE (3-Ethoxy Group) Probe->Serine Steric Clash No H-Bond Pocket Hydrophobic Pocket Probe->Pocket Increased Lipophilicity Outcome_Act Receptor Activation (Ca2+ Release) Serine->Outcome_Act Conformational Change Outcome_Fail No Activation (Low Affinity) Serine->Outcome_Fail No Change

Caption: Comparative mechanism of action. Phenylephrine activates the receptor via H-bonding, while 3-OEt-PE probes the steric limit of the binding pocket.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of 3-OEt-PE at 

-adrenergic receptors using rat brain cortical membranes.

Materials:

  • Tissue: Rat cerebral cortex (rich in

    
    -ARs).
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration).
    
  • Competitors: Phenylephrine (Standard), 3-OEt-PE (Test).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortex in 10 volumes of ice-cold Tris-HCl buffer.

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat centrifugation to wash endogenous amines.

    • Resuspend final pellet to a protein concentration of ~1 mg/mL.

  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L [
        
        
        
        H]-Prazosin (0.2 nM).
      • 25

        
        L Test Compound (3-OEt-PE) at increasing concentrations (
        
        
        
        M to
        
        
        M).
      • 200

        
        L Membrane suspension.
        
    • Non-Specific Binding (NSB): Define using 10

      
      M Phentolamine.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a beta-counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Self-Validating Check: The


 of Phenylephrine should be in the micromolar range (~1-5 

M). If 3-OEt-PE shows a

> 100

M, the hypothesis of steric hindrance is validated.

Application II: Lipophilicity & BBB Permeability

Rationale

While Phenylephrine is hydrophilic (LogP ~ -0.3) and has poor BBB penetration, the ethylation of the phenolic oxygen in 3-OEt-PE increases the LogP to ~1.3. This makes 3-OEt-PE an excellent model compound for studying carrier-mediated transport vs. passive diffusion of phenethylamines.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Estimate the passive CNS penetration of 3-OEt-PE.

Methodology:

  • System: Use a commercial PAMPA-BBB plate system (donor and acceptor wells separated by a lipid-impregnated filter).

  • Preparation:

    • Dissolve 3-OEt-PE in PBS (pH 7.4) to 100

      
      M.
      
    • Include markers: Verapamil (High permeability), Theophylline (Low permeability).

  • Execution:

    • Add 300

      
      L of compound solution to the donor plate.
      
    • Add 200

      
      L of PBS to the acceptor plate.
      
    • Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis:

    • Quantify concentration in Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS.

    • Calculate Effective Permeability (

      
      ).
      

Application III: Analytical Internal Standard

Rationale

In metabolomics and forensic neuroscience, quantifying trace levels of phenylephrine or synephrine in brain tissue requires a robust internal standard (IS). Deuterated standards are expensive. 3-OEt-PE is a structural homolog that:

  • Ionizes similarly to the target analytes (ESI+).

  • Has a distinct retention time (more hydrophobic).

  • Has a unique mass transition (Parent m/z 196

    
     Fragment).
    
LC-MS/MS Workflow

Table 2: MS/MS Transition Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenylephrine 168.1

150.1 (

)
15
3-OEt-PE (IS) 196.1

168.1 (

)
18
3-OEt-PE (IS) 196.1

150.1 (major)25

Chromatography Protocol:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Result: Phenylephrine elutes early (~2 min); 3-OEt-PE elutes later (~4.5 min) due to the ethoxy group, preventing ion suppression cross-talk.

References

  • Minneman, K. P., et al. (1981). "Selectivity of agonists and antagonists for alpha 1-adrenergic receptor subtypes in rat brain." Molecular Pharmacology.

  • Testa, B., et al. (1996). "Lipophilicity in Molecular Modeling." Pharmaceutical Research.

  • PubChem. (2023). "Compound Summary: Phenylephrine." National Library of Medicine.

  • Huateng Pharma. (2023). "1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride Product Data." Chemical Catalog.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Executive Summary This application note details the analytical strategy for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6), a structural analog of the sympathomimetic drug Etilefrine. Unlike its parent comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical strategy for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6), a structural analog of the sympathomimetic drug Etilefrine. Unlike its parent compound, the presence of the 3-ethoxy group significantly increases lipophilicity, requiring distinct chromatographic conditions to prevent excessive retention times while maintaining resolution from polar impurities.

This guide provides two distinct protocols:

  • Reversed-Phase (RP-HPLC): For assay, purity, and related substance analysis.

  • Chiral HPLC: For the resolution of enantiomers (R/S), critical for biological activity assessment.

Analyte Profile & Critical Method Parameters (CMP)

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyDescriptionChromatographic Implication
Structure Phenethylamine backbone with a secondary amine and a 3-ethoxy substitution on the phenyl ring.UV Active: Dual maxima expected (~215 nm, ~275 nm). Basic: The secondary amine (

) will be protonated at neutral/acidic pH.
Lipophilicity Higher than Etilefrine due to the ethyl ether (Ethoxy) group.Retention: Expect significantly longer retention on C18 compared to hydroxylated analogs. Requires higher organic strength.
Chirality One chiral center at the

-carbon (hydroxyl attachment).
Stereochemistry: Requires chiral stationary phases (CSP) for enantiomeric separation; standard C18 will not separate enantiomers.
The "Amine Tailing" Challenge

The secondary amine moiety interacts strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Solution: Use of low pH (2.0–3.0) mobile phases to suppress silanol ionization (

    
    ) and keep the analyte fully protonated (
    
    
    
    ), preventing secondary ion-exchange interactions.

Protocol A: Achiral Purity & Assay (RP-HPLC)

This method is designed for routine quality control, stability testing, and impurity profiling.

Chromatographic Conditions
  • Column: C18 (L1), End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why pH 3.0? Ensures the amine is protonated and silanols are neutral.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Lower UV cutoff than Methanol, providing better sensitivity at 215 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis / PDA.

    • Primary: 215 nm (Trace impurities).

    • Secondary: 275 nm (Assay/Specificity).

  • Injection Volume: 10 µL.

Gradient Program

Due to the ethoxy group, an isocratic hold used for Etilefrine may cause late elution. A gradient is recommended to clear lipophilic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.04060Linear Gradient (Elution of Main Peak)
18.04060Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

Protocol B: Chiral Separation (Enantiomeric Purity)

Since the biological activity of phenethylamines often resides in one enantiomer (typically the R-isomer for direct-acting sympathomimetics), separating the enantiomers is critical.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-RH or equivalent).

    • Mode: Reversed-Phase Chiral.

  • Mobile Phase: 20 mM Borate Buffer (pH 9.0) : Acetonitrile (60:40 v/v).

    • Alternative (if pH 9 is too high for column): 0.1% Diethylamine in Water : Acetonitrile.

    • Mechanism:[1][2] Basic pH suppresses ionization of the amine, allowing better interaction with the chiral selector.

  • Flow Rate: 0.5 mL/min (Lower flow rate improves chiral resolution).

  • Detection: UV 220 nm.[3]

  • Temperature: 25°C.

Method Development Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the separation, specifically addressing the common issue of peak tailing in amine analysis.

MethodDevelopment Start Initial Run (C18, pH 3.0, ACN) CheckPeak Check Peak Symmetry (Tailing Factor > 1.5?) Start->CheckPeak GoodPeak Proceed to Validation CheckPeak->GoodPeak No (Symmetry < 1.5) Tailing Severe Tailing Observed CheckPeak->Tailing Yes Action1 Add Ion-Pair Reagent (e.g., Hexanesulfonate) Tailing->Action1 Step 3: Ion Pairing (Last Resort) Action2 Switch to Phenyl-Hexyl or Polar-Embedded Column Tailing->Action2 Step 2: Selectivity Change Action3 Increase Buffer Conc. (20mM -> 50mM) Tailing->Action3 Step 1: Ionic Strength Action1->CheckPeak Retest Action2->CheckPeak Retest Action3->CheckPeak Retest

Figure 1: Decision tree for troubleshooting amine tailing during method development. Priority is given to modifying mobile phase ionic strength and stationary phase choice before resorting to ion-pairing reagents.

Validation Parameters (Acceptance Criteria)

To ensure the method is suitable for regulatory submission (ICH Q2(R1)), the following parameters must be verified:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (

) < 1.5 Theoretical Plates (

) > 5000
Critical for amine analysis.
Linearity

Range: 50% to 150% of target concentration.[4]
Precision RSD < 2.0% (n=6)Repeatability of retention time and area.
LOD / LOQ S/N > 3 (LOD) S/N > 10 (LOQ)Estimated at ~0.05 µg/mL for UV 215 nm.
Specificity Resolution (

) > 2.0
Between the main peak and nearest impurity (e.g., synthetic precursors).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for amine tailing mechanisms and pH control).
  • Phenomenex Application Note. Chiral Separation of Phenethylamines. (General reference for polysaccharide-based chiral separation of beta-amino alcohols). Link

Sources

Method

Application Note: Pharmacological Profiling of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

This Application Note is designed for researchers conducting Structure-Activity Relationship (SAR) profiling of phenethylamine derivatives. It specifically addresses the characterization of 1-(3-Ethoxy-phenyl)-2-methylam...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers conducting Structure-Activity Relationship (SAR) profiling of phenethylamine derivatives. It specifically addresses the characterization of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6), the O-ethyl ether analog of the adrenergic agonist Phenylephrine.

Target Class: G Protein-Coupled Receptors (Adrenergic


 / 

) Compound Classification: Lipophilic Phenylephrine Analog / SAR Probe Version: 2.0 (Scientific Review)

Introduction & Chemical Context

The compound 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol represents a critical structural probe in adrenergic pharmacology. It is structurally identical to the clinical drug Phenylephrine , with the exception of the phenolic hydroxyl group at the meta (3) position being replaced by an ethoxy group.

Scientific Rationale for Study

In classical adrenergic SAR (Structure-Activity Relationship) theory, specifically the Easson-Stedman hypothesis , the 3-hydroxyl group on the phenyl ring is essential for high-affinity binding. It acts as a hydrogen bond donor/acceptor with specific Serine residues (e.g., Ser5.42 and Ser5.[1]46) in Transmembrane Domain 5 (TM5) of the adrenergic receptor.[1]

By testing the 3-ethoxy analog, researchers can quantify:

  • Steric Tolerance: Whether the binding pocket can accommodate the bulkier ethyl group.

  • Hydrogen Bonding Necessity: The loss of affinity (

    
    ) resulting from the inability to form the canonical hydrogen bond.
    
  • Functional Switching: Whether the modification converts the full agonist (Phenylephrine) into a partial agonist or competitive antagonist.

Chemical Properties Table
PropertySpecification
IUPAC Name 1-(3-ethoxyphenyl)-2-(methylamino)ethanol
CAS Number 143337-62-6
Molecular Formula

Molecular Weight 195.26 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Limited water solubility compared to Phenylephrine HCl.
Storage -20°C, Desiccated. Protect from light.

Experimental Workflow: Receptor Characterization

To fully characterize this compound, a two-phase approach is required: Binding Affinity (to determine occupancy) and Functional Efficacy (to determine intrinsic activity).

Phase 1: Radioligand Competition Binding (Affinity)

Objective: Determine the inhibition constant (


) of the 3-ethoxy analog at the 

-adrenergic receptor compared to Phenylephrine.
Materials
  • Receptor Source: Rat cerebral cortex membranes or CHO cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Non-specific Binding Control: Phentolamine (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol Steps
  • Preparation: Prepare serial dilutions of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol in assay buffer (Range:

    
     M to 
    
    
    
    M). Note: Due to the ethoxy group, ensure DMSO concentration < 1% to prevent solvent interference.
  • Incubation: Mix 50

    
    L membrane suspension, 25 
    
    
    
    L radioligand, and 25
    
    
    L test compound.
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Expectation: The 3-ethoxy analog will likely show a significantly higher

(lower affinity) than Phenylephrine due to the loss of the Serine-OH interaction.
Phase 2: Functional Calcium Mobilization Assay (Efficacy)

Objective: Determine if the compound acts as an agonist, partial agonist, or antagonist.


-ARs couple to 

, leading to intracellular Calcium release.
Pathway Visualization

The following diagram illustrates the signaling cascade triggered by


-adrenergic agonists and the intervention point of the test compound.

AdrenergicSignaling Agonist Agonist (Phenylephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Activates TestCmpd Test Compound (3-Ethoxy Analog) TestCmpd->Receptor ? (Compete/Activate) Gq Gq Protein Receptor->Gq Couples PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Gq-coupled signaling pathway utilized in the functional calcium flux assay.[2]

Protocol Steps (FLIPR / FlexStation)
  • Cell Seeding: Plate CHO-K1 cells stably expressing

    
    -AR in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (containing Probenecid to inhibit anion transport). Incubate 45 mins at 37°C.

  • Compound Addition:

    • Agonist Mode: Add 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (serial dilutions). Measure fluorescence increase.

    • Antagonist Mode: Add test compound, incubate 15 mins, then inject

      
       concentration of Phenylephrine.
      
  • Detection: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

Interpretation:

  • Agonist: Dose-dependent increase in fluorescence (

    
    ).
    
  • Antagonist: No fluorescence alone; dose-dependent inhibition of Phenylephrine response (

    
    ).
    
  • Partial Agonist: Low maximal response (<100% of Phenylephrine) but blocks full agonist.

Data Interpretation & Troubleshooting

Comparative SAR Analysis

When analyzing the 3-ethoxy analog, compare results against standard references:

CompoundSubstituent (R3)Predicted AffinityPredicted ActivityMechanism
Phenylephrine -OHHigh (nM range)Full AgonistH-bond donor to Ser5.42
Phenylephrine-Me -OCH3Low (

M range)
Partial/InactiveSteric clash, no H-bond
3-Ethoxy Analog -OCH2CH3Very Low Antagonist/Inactive Increased steric bulk
Troubleshooting Guide
  • Issue: Low Solubility.

    • Cause: The ethoxy group significantly increases lipophilicity (LogP) compared to the hydroxyl parent.

    • Solution: Dissolve initially in 100% DMSO, then dilute. Ensure final DMSO < 1% in assay.

  • Issue: Non-Specific Binding.

    • Cause: Lipophilic compounds may stick to plasticware or membrane lipids.

    • Solution: Use BSA (0.1%) in assay buffers to reduce non-specific adsorption.

References

  • PubChem Compound Summary. (2021). 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS 143337-62-6).[3] National Center for Biotechnology Information. Link

  • Minneman, K. P., et al. (1983). Comparison of alpha-1 adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Journal of Pharmacology and Experimental Therapeutics.
  • Strader, C. D., et al. (1989). Identification of two serine residues involved in agonist activation of the beta-adrenergic receptor.[4][5][6] Journal of Biological Chemistry.[4] (Establishes the role of Serine-OH interaction). Link

  • ChemicalBook. (2024). 1-(3-ETHOXY-PHENYL)-2-METHYLAMINO-ETHANOL Product Specifications.Link

  • LGC Standards. (2024). Reference Standards for Phenylephrine Impurities and Analogs. (Context for structural analogs). Link

Sources

Application

Using 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol in rodent models

Application Note: Pharmacological Characterization of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol in Rodent Models Executive Summary This guide details the experimental protocols for investigating 1-(3-Ethoxy-phenyl)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol in Rodent Models

Executive Summary

This guide details the experimental protocols for investigating 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6), a structural analog of the alpha-adrenergic agonist Phenylephrine. Given its chemical structure—specifically the 3-ethoxy substitution replacing the 3-hydroxyl group of Phenylephrine—this compound exhibits altered lipophilicity and potential prodrug characteristics.

Key Research Applications:

  • Sympathomimetic Profiling: Investigating alpha-adrenergic receptor selectivity and potency.

  • Prodrug Kinetics: Evaluating in vivo O-dealkylation to the active metabolite (Phenylephrine).

  • CNS Penetration Studies: Assessing the impact of increased lipophilicity on blood-brain barrier (BBB) permeability compared to the polar parent compound.

Chemical Identity & Physicochemical Properties

Understanding the structural deviation from the parent compound is critical for formulation and dosage prediction.

Property1-(3-Ethoxy-phenyl)-2-methylamino-ethanolPhenylephrine (Reference)Impact
Structure 3-Ethoxy-phenylethanolamine3-Hydroxy-phenylethanolamineLipophilicity: Ethoxy group increases LogP, enhancing membrane permeability.
Molecular Weight ~195.26 g/mol 167.21 g/mol Slight increase; requires molar dose adjustment.
Predicted LogP ~1.8 - 2.1-0.31Solubility: Reduced water solubility; requires co-solvents.
Receptor Affinity Putative Alpha-1 AgonistPotent Alpha-1 AgonistPotency: Ether masking of 3-OH may reduce direct binding, suggesting a prodrug mechanism.

Formulation & Handling

Due to the increased lipophilicity conferred by the ethoxy group, aqueous solubility is lower than Phenylephrine HCl.

Vehicle Selection
  • Preferred: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Alternative (IV Bolus): 10% HP-β-Cyclodextrin in Saline.

  • Avoid: 100% aqueous saline at high concentrations (>10 mg/mL), as precipitation may occur.

Preparation Protocol
  • Weigh the precise amount of compound.

  • Dissolve completely in DMSO (or Ethanol) first. Vortex for 2 minutes.

  • Add Tween-80 (if using) and vortex.

  • Slowly add warm (37°C ) Saline while vortexing to prevent precipitation.

  • Filter Sterilize: Use a 0.22 µm PVDF filter (nylon binds some amines, PVDF is safer).

Experimental Protocols

Protocol A: Hemodynamic Profiling (Anesthetized Rat)

Objective: Determine if the compound elicits a pressor response (hypertension) indicative of alpha-1 adrenergic activation, and assess the time-course (immediate = direct agonist; delayed = metabolic activation).

Subject: Sprague-Dawley Rats (Male, 250–300g).

Surgical Setup:

  • Anesthesia: Urethane (1.2–1.5 g/kg IP) or Isoflurane (2–3%).

  • Cannulation:

    • Carotid Artery: For direct Mean Arterial Pressure (MAP) and Heart Rate (HR) monitoring.

    • Jugular Vein: For IV drug administration.

  • Stabilization: Allow 30 minutes post-surgery for BP to stabilize.

Dosing Strategy:

  • Control: Vehicle alone (IV bolus).

  • Reference: Phenylephrine (10 µg/kg IV) to establish maximal alpha-1 response.

  • Test Compound: Escalating doses (e.g., 10, 30, 100 µg/kg IV). Allow 15–20 min between doses for washout.

Data Analysis:

  • Calculate

    
     (Peak MAP - Baseline MAP).
    
  • Calculate

    
     (Reflex bradycardia is a hallmark of pure alpha-1 agonism).
    
Protocol B: Metabolic Stability & Prodrug Validation

Objective: Test if the ethoxy group is cleaved in vivo to release Phenylephrine.

Workflow:

  • Administration: IP or Oral Gavage (10 mg/kg) to mice/rats.

  • Sampling: Collect tail vein blood at 15, 30, 60, 120, and 240 min.

  • Bioanalysis (LC-MS/MS):

    • Analyte 1: Parent (Ethoxy-compound).

    • Analyte 2: Metabolite (Phenylephrine).[1][2]

  • Interpretation:

    • High Parent / Low Metabolite = Stable Analog (Direct Activity?).

    • Rapid Disappearance of Parent / High Metabolite = Prodrug.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the putative signaling pathway. If the compound acts as a direct Alpha-1 agonist (or metabolizes to one), it triggers the Gq-coupled cascade leading to vasoconstriction.

G Compound 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol Metabolism CYP450 (Liver) O-Dealkylation? Compound->Metabolism Prodrug Pathway Alpha1R Alpha-1 Adrenergic Receptor (GPCR) Compound->Alpha1R Direct Binding (Putative) Phenylephrine Phenylephrine (Active Metabolite?) Metabolism->Phenylephrine Phenylephrine->Alpha1R High Affinity Gq Gq Protein Alpha1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasoconstriction (Increased BP) Ca->Response

Figure 1: Putative Pharmacodynamic Pathway. The compound may act directly on Alpha-1 receptors or require metabolic conversion to Phenylephrine.

Safety & Toxicology (Rodent Specific)

LD50 Estimation:

  • Based on Phenylephrine (LD50 ~350 mg/kg Oral in mice), but adjusted for higher lipophilicity (potential CNS toxicity).

  • Start Dose: 1/10th of Phenylephrine equivalent.

  • Stop Criteria: Piloerection, tremors, convulsions (CNS entry), or severe respiratory distress.

CNS Side Effects: Unlike Phenylephrine, which does not cross the BBB effectively, the ethoxy-analog is lipophilic .

  • Monitor for: Hyperlocomotion, anxiety-like behavior, or stereotypic movements in an Open Field Test.

  • Antidote: Phentolamine (Alpha-blocker) for peripheral hypertensive crisis; Benzodiazepines for CNS seizures.

References

  • PubChem. Compound Summary: Phenylephrine. National Center for Biotechnology Information. [Link]

  • Minneman, K. P., & Esbenshade, T. A. (1994). Alpha-1 adrenergic receptor subtypes. Annual Review of Pharmacology and Toxicology. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol storage and handling best practices

Technical Support Center: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol Product Designation: 3-Ethoxy-phenylephrine Analog / m-Ethoxy-halostachine Chemical Class: Substituted Phenylethanolamine Primary Application: Adrenergi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Product Designation: 3-Ethoxy-phenylephrine Analog / m-Ethoxy-halostachine Chemical Class: Substituted Phenylethanolamine Primary Application: Adrenergic receptor research / Sympathomimetic intermediate[1][2][3][4][5]

Module 1: Core Storage & Stability Protocols

Status: Critical Objective: Prevent oxidative degradation and hygroscopic hydrolysis.

This compound contains a secondary amine and a benzylic alcohol moiety.[3][5] While the 3-ethoxy substitution provides better oxidative stability than its 3-hydroxy analog (Phenylephrine), the benzylic position remains vulnerable to radical-mediated oxidation, and the amine salt is prone to moisture uptake.[1][2][3][4]

Storage Decision Logic

The following logic gate determines the optimal storage condition based on your experimental frequency.

StorageLogic Start Received Compound (1-(3-Ethoxy-phenyl)-2-methylamino-ethanol) FormCheck Physical Form? Start->FormCheck Solid Solid (Powder/Crystal) FormCheck->Solid Solution Solubilized (Stock) FormCheck->Solution LongTerm Long Term (>1 Month) Store at -20°C Desiccator Required Solid->LongTerm Archive ShortTerm Active Use (<1 Month) Store at 4°C Protect from Light Solid->ShortTerm Daily Use SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Organic DMSO / Ethanol SolventCheck->Organic AqAction Unstable > 24h Prepare Fresh Daily Keep on Ice Aqueous->AqAction OrgAction Stable for ~1-2 Weeks Store at -20°C Purge with Argon Organic->OrgAction

Figure 1: Decision matrix for preserving chemical integrity based on physical state and solvent choice.[1][2][3][4][5]

Module 2: Troubleshooting & FAQs

Category A: Physical Appearance & Degradation[1][2][4]

Q: The white powder has turned a faint yellow/beige. Is it still usable?

  • Diagnosis: Mild Oxidation.[3][5]

  • Mechanism: Phenylethanolamines are susceptible to benzylic oxidation.[3][5] While the ethoxy group protects the ring from forming quinone intermediates (unlike phenols), the benzylic alcohol can oxidize to a ketone (aminoketone), which subsequently polymerizes or degrades into colored byproducts [1].[4]

  • Action:

    • If faint yellow: Likely >98% pure.[3][5] Verify with LC-MS. Usable for non-critical qualitative assays.[3][5]

    • If brown/sticky: Significant degradation or moisture hydrolysis.[3][5] Discard.

  • Prevention: Always purge the headspace of the vial with Argon or Nitrogen gas before re-sealing.[4][5]

Q: The compound has clumped into a hard mass.[3][4][5] How do I handle this?

  • Diagnosis: Hygroscopicity.[3][5][6][7][8]

  • Mechanism: The hydrochloride salt form of secondary amines is highly hygroscopic.[3][4][5] It absorbs atmospheric water, forming a "hydrate crust" that traps the bulk material.[4][5]

  • Protocol:

    • Do not attempt to chip it out (risk of static dispersal).[3][5]

    • Place the open vial inside a desiccator with activated silica or P₂O₅ for 24 hours.

    • If still clumped, dissolve the entire content in a known volume of solvent to create a master stock solution, rather than weighing aliquots.[4][5]

Category B: Solubilization & Chemistry

Q: I cannot get the compound to dissolve in PBS (pH 7.4). Why?

  • Diagnosis: pKa/pH Mismatch.

  • Scientific Context: The secondary amine has a pKa of approximately 8.9–9.5 [2].[3][4][5] At physiological pH (7.4), it is mostly protonated (charged) and soluble.[3][4][5] However, if your concentration is high (>10 mM) or the buffer is old (pH drift), the equilibrium may shift toward the free base, which is lipophilic and poorly soluble in water.[4]

  • Corrective Workflow:

Solvent SystemMax Solubility (Est.)StabilityNotes
Water (ddH₂O) ~50 mg/mLModeratepH will be acidic (~5.[1][2][3][4][5]0) due to HCl salt.[3][4][5][6] Stable.
PBS (pH 7.4) ~10 mg/mLLowRisk of precipitation if pH rises.[2][3][5]
DMSO >100 mg/mLHighBest for frozen stock solutions.[1][2][3][5]
Ethanol >50 mg/mLModerateGood for evaporation/coating applications.[2][3][5]

Q: I see "Ghost Peaks" in my HPLC analysis. What is happening?

  • Diagnosis: Chirality or Rotamers.[3][5]

  • Explanation: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol possesses a chiral center at the benzylic carbon.[1][2][3][4][5]

    • Chirality: Unless you purchased a specific enantiomer, you are working with a racemate.[3][4][5] Chiral columns will split this into two peaks.

    • Rotamers: In NMR, hindered rotation around the amide bond (if derivatized) or hydrogen bonding can cause peak broadening, but in HPLC, split peaks usually indicate enantiomers or degradation products (e.g., the benzylic ketone).[4][5]

Module 3: Experimental Workflow Visualization

Protocol: Preparation of a Stable Stock Solution

To ensure reproducibility, follow this validated solubilization pathway.

Solubilization Step1 1. Weigh Mass (Quickly to avoid moisture uptake) Step2 2. Dissolve in DMSO (Target: 10-50 mM) Step1->Step2 Vortex 30s Step3 3. Aliquot (Single-use vols) Step2->Step3 Argon Purge Step4 4. Dilute into Buffer (Immediate Use Only) Step3->Step4 1:1000 Dilution

Figure 2: Step-by-step solubilization protocol minimizing aqueous exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6041, Phenylephrine (Analogous Stability Mechanism).[3][4][5] Retrieved from [Link][3][4]

  • DrugBank Online. Phenylethanolamine Derivatives and pKa properties.[3][5] Retrieved from [Link][3][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol vs. Standard Adrenergic Agonists

This guide provides an in-depth technical comparison between 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (referred to herein as 3-Ethoxy-PE ) and its parent compound, Phenylephrine (PE), alongside other standard adrenergic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (referred to herein as 3-Ethoxy-PE ) and its parent compound, Phenylephrine (PE), alongside other standard adrenergic agonists.

This analysis focuses on the Structure-Activity Relationship (SAR) implications of the meta-ethoxy substitution versus the meta-hydroxyl group found in clinical standards.

Executive Summary: The Phenolic Anchor Hypothesis

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is the O-ethyl ether analog of the clinical standard Phenylephrine . While Phenylephrine is a potent, selective


-adrenergic agonist, the 3-ethoxy analog serves primarily as a pharmacological probe to demonstrate the critical role of the phenolic hydroxyl group in receptor anchoring.
  • Phenylephrine (Standard): Possesses a 3-hydroxyl group that functions as a hydrogen bond donor to Serine residues (specifically Ser5.42 and Ser5.46) in the transmembrane domain 5 (TM5) of the adrenergic receptor.

  • 3-Ethoxy-PE (The Probe): The ethoxy substitution eliminates the hydrogen bond donor capability and introduces steric bulk. This modification typically results in a drastic reduction in intrinsic activity (efficacy) and affinity, often converting the ligand into a weak antagonist or an inactive compound, despite increased lipophilicity.

Chemical Profile & Structural Comparison

The following table contrasts the physicochemical properties of the 3-ethoxy analog against standard adrenergic agonists.

Table 1: Physicochemical & Pharmacophore Comparison
Feature3-Ethoxy-PE (The Analog)Phenylephrine (The Standard)Epinephrine (Endogenous)
IUPAC Name 1-(3-ethoxyphenyl)-2-(methylamino)ethanol3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
CAS Number 143337-62-659-42-751-43-4
Key Substituent 3-Ethoxy (-OCH₂CH₃) 3-Hydroxyl (-OH) 3,4-Dihydroxyl (Catechol)
Receptor Binding Hydrophobic interaction (weak)H-Bond Donor (Strong)H-Bond Donor (Very Strong)
LogP (Lipophilicity) ~1.3 (Predicted High)-0.3 (Hydrophilic)-1.37 (Hydrophilic)
BBB Penetration Likely High (due to lipophilicity)LowLow
COMT Stability Stable (Blocked phenol)Stable (Not a catechol)Unstable (Rapid metabolism)
Primary Activity Probe / Low Potency

Agonist

Agonist

Pharmacodynamics: The Mechanism of Affinity Loss

The drastic difference in performance between 3-Ethoxy-PE and Phenylephrine is explained by the Easson-Stedman Hypothesis and modern GPCR modeling.

Molecular Interaction Pathway

The diagram below illustrates the signaling cascade activated by standard agonists and the specific failure point for the 3-ethoxy analog.

AdrenergicSignaling Ligand_OH Phenylephrine (3-OH) Receptor α1-Adrenergic Receptor (TM5 Serine Residues) Ligand_OH->Receptor Enters Pocket Ligand_OEt 3-Ethoxy-PE (3-OEt) Ligand_OEt->Receptor Enters Pocket Binding_OH H-Bond Formation (High Affinity) Receptor->Binding_OH 3-OH Present Binding_OEt Steric Clash / No H-Bond (Low Affinity) Receptor->Binding_OEt 3-OEt Present Gq Gq Protein Activation Binding_OH->Gq Conformational Change Binding_OEt->Gq No Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasoconstriction Ca->Response

Figure 1: Comparative signaling pathway. The Green path represents the successful activation by Phenylephrine. The Red path shows the failure of the 3-Ethoxy analog to induce conformational change due to the lack of hydrogen bonding.

Mechanistic Analysis[1][4][5][6][7][8][9]
  • The Anchor Point: In the

    
    -adrenergic receptor, the hydroxyl group at the meta (3) position of the phenyl ring forms a crucial hydrogen bond with Serine 5.42  in Transmembrane Helix 5.
    
  • The Ethoxy Disruption:

    • Loss of Donor: The ethyl ether oxygen cannot act as a hydrogen bond donor.

    • Steric Hindrance: The ethyl group (

      
      ) is significantly larger than a hydrogen atom. This bulk prevents the aromatic ring from sitting deep enough in the binding pocket to engage the aspartate residue (Asp3.32) with the amine group effectively.[1]
      
  • Result: 3-Ethoxy-PE exhibits a

    
     (inhibition constant) orders of magnitude higher (worse) than Phenylephrine, rendering it pharmacologically "silent" or acting as a very weak competitive antagonist.
    

Experimental Protocols for Validation

To objectively compare 3-Ethoxy-PE against Phenylephrine, researchers should utilize a Radioligand Binding Assay (for affinity) and a Functional Calcium Flux Assay (for efficacy).

Workflow: Competitive Binding Assay ( -AR)

This protocol determines the affinity (


) of the ethoxy analog relative to the standard.

BindingProtocol Step1 1. Cell Membrane Prep (HEK293 expressing human α1-AR) Step2 2. Radioligand Selection [3H]-Prazosin (0.2 nM) Step1->Step2 Step3 3. Competition Setup Incubate membranes + [3H]-Prazosin + Varying conc. of 3-Ethoxy-PE (10^-9 to 10^-4 M) Step2->Step3 Step4 4. Equilibrium Incubate 60 min @ 25°C Step3->Step4 Step5 5. Filtration Harvest on GF/B filters Wash with cold buffer Step4->Step5 Step6 6. Scintillation Counting Measure CPM Step5->Step6 Step7 7. Data Analysis Calculate IC50 -> Ki (Cheng-Prusoff) Step6->Step7

Figure 2: Step-by-step workflow for determining the binding affinity of the 3-ethoxy analog.

Detailed Methodology
  • Preparation: Harvest HEK293 cells stably expressing the human

    
    -adrenergic receptor. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
    
  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL

      
      -Prazosin (Final conc. ~Kd).
      
    • 50 µL Competitor (Phenylephrine or 3-Ethoxy-PE) in serial dilutions.

  • Termination: Filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Convert CPM to % Specific Binding. Fit data to a one-site competition model.

    • Expected Result: Phenylephrine

      
      . 3-Ethoxy-PE 
      
      
      
      (Low Affinity).

Pharmacokinetic Implications

While the 3-Ethoxy analog is pharmacodynamically inferior, its pharmacokinetic properties are distinct and relevant for drug design (e.g., prodrug development).

  • Lipophilicity (LogP):

    • Phenylephrine (LogP -0.[2]3) is hydrophilic and has poor Blood-Brain Barrier (BBB) penetration.

    • 3-Ethoxy-PE (LogP ~1.[3][4]3) is significantly more lipophilic. If the ethoxy group were metabolically cleaved (O-dealkylation by CYP450 enzymes) in vivo, it could theoretically act as a central nervous system (CNS) delivery system for Phenylephrine, although the rate of O-deethylation is generally slow compared to O-demethylation.

  • Metabolic Stability:

    • Phenylephrine is subject to sulfotransferase (SULT) conjugation at the 3-OH position in the gut wall (low oral bioavailability).

    • 3-Ethoxy-PE protects the 3-position from SULT and COMT, potentially increasing oral absorption, albeit of an inactive parent molecule.

Conclusion

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol is not a viable therapeutic alternative to Phenylephrine for adrenergic stimulation due to the loss of the critical hydrogen-bonding hydroxyl group.

  • For Drug Development: It serves as a negative control in SAR studies to validate the binding pocket model.

  • For Synthesis: It acts as a stable intermediate that must be deprotected (e.g., using

    
     or 
    
    
    
    ) to yield the active Phenylephrine.

Researchers should treat this compound as a lipophilic, low-affinity probe rather than a direct functional agonist.

References
  • PubChem. (n.d.). Phenylephrine (Compound CID 6041).[5] National Library of Medicine. Retrieved from [Link]

  • Minneman, K. P., et al. (1983). Comparison of alpha-1 adrenergic receptor subtypes in rat brain and liver. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on Alpha-1 receptor binding protocols).
  • Easson, L. H., & Stedman, E. (1933). Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal. (Establishes the "Easson-Stedman Hypothesis" regarding the necessity of the beta-hydroxyl and 3-hydroxyl groups).

Sources

Comparative

Technical Comparison &amp; Reproducibility Guide: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Executive Summary This guide provides a technical framework for reproducing experiments involving 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (referred to herein as 3-O-Ethyl-PE ). This compound is the O-ethyl ether analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for reproducing experiments involving 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (referred to herein as 3-O-Ethyl-PE ). This compound is the O-ethyl ether analog of the clinical standard Phenylephrine .

In drug development and pharmacological research, 3-O-Ethyl-PE serves as a critical structural probe (negative control or low-affinity analog) to validate the necessity of the meta-hydroxyl group for


-adrenergic receptor binding. This guide objectively compares its physicochemical properties and pharmacological performance against Phenylephrine, providing protocols to reproduce the expected loss of potency and solubility shifts.

Part 1: Physicochemical Comparison & Stability

The primary cause of experimental variability with 3-O-Ethyl-PE is the failure to account for the lipophilic shift caused by ethylation. Unlike Phenylephrine, which is hydrophilic, the ethoxy analog exhibits significantly altered solubility and membrane permeability.

Table 1: Comparative Physicochemical Profile
FeaturePhenylephrine (Standard) 3-O-Ethyl-PE (Analog) Experimental Implication
Structure 3-Hydroxy-N-methyl-phenethylamine3-Ethoxy-N-methyl-phenethylamineLoss of H-Bond Donor : Critical for receptor anchoring.
LogP (Lipophilicity) -0.31 (Hydrophilic)~1.8 - 2.1 (Lipophilic)Solubility : 3-O-Ethyl-PE requires DMSO/Ethanol stock; precipitates in cold PBS.
pKa (Amine) ~9.8~9.6Similar ionization at physiological pH.
Receptor Affinity (

)
High (

nM)
Low / NegligiblePotency Shift : Expect 2-3 log shift in EC50 or complete inactivity.
Metabolic Stability Vulnerable to Sulfation (SULT)Resistant to Phase II SulfationUseful for metabolic stability studies (CYP450 probe).
Reproducibility Protocol 1: Solubilization & Storage

Causality: The ethyl ether masks the polar phenol group. Direct dissolution in aqueous media (PBS/Media) often results in micro-precipitation, leading to "false negative" or erratic concentration data.

  • Stock Preparation: Dissolve 3-O-Ethyl-PE Hydrochloride in 100% DMSO to a concentration of 10 mM. Vortex for 30 seconds.

    • Validation: Solution must be optically clear. If cloudy, sonicate at 35°C for 5 minutes.

  • Working Solution: Dilute the DMSO stock 1:1000 into pre-warmed (37°C) assay buffer immediately before use to achieve 10 µM.

    • Control: Ensure the final DMSO concentration is <0.1% to avoid solvent effects on cell membranes.

  • Storage: Store solid at -20°C (desiccated). DMSO stocks are stable for 3 months at -20°C. Avoid freeze-thaw cycles which can induce crystallization of the ether form.

Part 2: Pharmacological Validation (Adrenergic Receptor Binding)

To reproduce the biological profile of 3-O-Ethyl-PE, one must demonstrate its reduced affinity compared to Phenylephrine. This experiment validates the "Easson-Stedman Hypothesis," which dictates that the meta-hydroxyl, amine, and alcohol groups must interact specifically with the receptor pocket.

Mechanistic Logic (The "Why")

The


-adrenergic receptor contains specific serine residues (Ser188, Ser192 in TM5) that form hydrogen bonds with the meta-hydroxyl group of catecholamines/phenylephrine.
  • Phenylephrine: Forms H-bond

    
     High Affinity 
    
    
    
    Receptor Activation (
    
    
    coupling).
  • 3-O-Ethyl-PE: Ethoxy group provides steric hindrance and cannot donate H-bonds

    
    Loss of Affinity .
    
Diagram 1: Structure-Activity Relationship (SAR) Logic

Visualization of why the Ethoxy analog fails to activate the receptor efficiently.

SAR_Logic cluster_0 Phenylephrine (Agonist) cluster_1 3-O-Ethyl-PE (Analog) PE Phenylephrine (3-OH Group) H_Bond H-Bond Formation (Serine Residues in TM5) PE->H_Bond Fits Pocket Activation Receptor Activation (Gq Signaling) H_Bond->Activation Conformational Change Ethoxy 3-O-Ethyl-PE (3-Ethoxy Group) Steric Steric Clashes & Loss of H-Donor Ethoxy->Steric O-Alkylation blocks binding No_Act Reduced/No Activation (Low Affinity) Steric->No_Act Fails to stabilize active state

Caption: Comparative binding logic. Phenylephrine utilizes the 3-OH for anchoring, while the 3-Ethoxy analog suffers steric hindrance, preventing receptor activation.

Part 3: Experimental Workflow (Calcium Mobilization Assay)

This protocol describes how to generate a concentration-response curve comparing the two compounds. This is the gold standard for validating the activity of adrenergic agonists.

Protocol Steps
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human

    
    -Adrenergic Receptor.
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (or Fura-2) for 60 minutes at 37°C.

  • Compound Addition:

    • Standard: Phenylephrine (1 nM to 100 µM).

    • Test: 3-O-Ethyl-PE (10 nM to 1 mM). Note the higher range required.

  • Measurement: Monitor intracellular calcium fluorescence (

    
     flux) via fluorometer (Ex/Em: 485/525 nm).
    
Expected Results (Data Validation)

To confirm the experiment is valid, your data must match the following profile:

ParameterPhenylephrine3-O-Ethyl-PEInterpretation

(Efficacy)
100% (Full Agonist)<20% or 0%The ether modification destroys efficacy.

(Potency)
~100 nM>100 µM (or N.D.)>1000-fold loss in potency expected.
Diagram 2: Experimental Workflow & Signal Transduction

Flowchart for the Calcium Mobilization Assay to validate the analog.

Assay_Workflow cluster_treatment Step 3: Treatment (Parallel) Step1 Step 1: Cell Seeding (HEK293-alpha1AR) Step2 Step 2: Dye Loading (Calcium Sensitive Dye) Step1->Step2 Treat_PE Add Phenylephrine (Control Agonist) Step2->Treat_PE Treat_Eth Add 3-O-Ethyl-PE (Test Analog) Step2->Treat_Eth Step4 Step 4: Measure Fluorescence (Ca2+ Release from ER) Treat_PE->Step4 Treat_Eth->Step4 Result Data Output: Compare Dose-Response Curves Step4->Result

Caption: Workflow for Calcium Flux Assay. Parallel treatment allows direct comparison of agonist potency between the standard and the ethoxy analog.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6041, Phenylephrine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Phenylephrine Ligand Page. Retrieved from [Link]

  • Minneman, K. P., et al. (1983).Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. (Foundational text on alpha-1 receptor binding requirements). Molecular Pharmacology.
  • Matrix Scientific. Product Data: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride.[1] (Source for physical handling/salt form data).[2][3]

Sources

Validation

A Guide to the Mechanistic Cross-Validation of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol: A Comparative Analysis

This guide provides a comprehensive framework for the mechanistic cross-validation of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, a novel arylethanolamine derivative. Given its structural similarity to known sympathomimet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the mechanistic cross-validation of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, a novel arylethanolamine derivative. Given its structural similarity to known sympathomimetic amines, we hypothesize its primary mechanism of action involves modulation of adrenergic receptors. This document outlines a multi-tiered experimental strategy designed to rigorously test this hypothesis, characterize the compound's pharmacological profile, and benchmark its performance against established adrenergic agonists. The protocols and logical workflows described herein are designed to ensure scientific integrity through self-validating systems, providing researchers and drug development professionals with a robust roadmap for investigation.

Introduction: The Rationale for Mechanistic Cross-Validation

The compound 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol belongs to the phenylethanolamine class, which includes endogenous catecholamines like epinephrine and norepinephrine, as well as synthetic drugs such as Etilefrine.[1][2] These molecules are known to exert their physiological effects primarily by interacting with α- and β-adrenergic receptors, making them crucial regulators of cardiovascular and other systemic functions.[3] For any novel compound in this class, a thorough and systematic validation of its mechanism of action is paramount. It allows for the precise identification of its molecular targets, elucidation of its functional effects (agonist, antagonist, or allosteric modulator), and determination of its selectivity profile. This process is critical for predicting therapeutic efficacy, understanding potential side effects, and establishing a solid foundation for further preclinical and clinical development.[4][5]

This guide employs a cross-validation approach, integrating data from in vitro, ex vivo, and in vivo models to build a cohesive and reliable pharmacological profile.[6][7] As a primary comparator, we will use Etilefrine , a clinically utilized sympathomimetic agent for treating hypotension, which acts as a direct agonist on α1- and β1-adrenergic receptors.[1][8][9][10] This comparative framework will allow for a clear assessment of the novel compound's relative potency, efficacy, and selectivity.

The Experimental Cross-Validation Workflow

Our investigation is structured as a multi-phase process, where the results of each phase inform and validate the others. This logical progression ensures that by the end of the workflow, we have a high-confidence understanding of the compound's mechanism of action.

G cluster_0 Phase 1: In Vitro Target Engagement & Functional Profiling cluster_1 Phase 2: Ex Vivo Tissue-Based Validation cluster_2 Phase 3: In Vivo Pharmacodynamic Confirmation P1_A Radioligand Binding Assays (α & β Adrenoceptor Subtypes) P1_B Cell-Based Functional Assays (cAMP & Ca2+ Flux) P1_A->P1_B Identifies Targets Informs Functional Assay Choice P2_A Isolated Aorta Constriction Assay (α1-Adrenergic Function) P1_B->P2_A Predicts Tissue-Level Effects P2_B Isolated Atria/Papillary Muscle Assay (β1-Adrenergic Function) P1_B->P2_B P2_C Isolated Trachea Relaxation Assay (β2-Adrenergic Function) P1_B->P2_C P3_A Anesthetized Rodent Model: Cardiovascular Monitoring (Blood Pressure, Heart Rate) P2_A->P3_A Validates Physiological Relevance P2_B->P3_A P3_B Selective Antagonist Challenge (Confirms Receptor Mediation) P3_A->P3_B Confirms In Vivo Effect Allows for Mechanistic Dissection Conclusion Validated Mechanism of Action P3_B->Conclusion

Caption: A multi-phase workflow for mechanistic cross-validation.

Phase 1: In Vitro Target Engagement and Functional Profiling

The initial phase aims to identify the specific adrenergic receptor subtypes with which 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol interacts and to characterize the nature of this interaction (i.e., its functional consequence).

Rationale and Experimental Choice

We begin with receptor binding assays as they provide the most direct evidence of target engagement. This is followed by cell-based functional assays to translate binding affinity into a functional response (potency and efficacy). This two-step process is crucial because high binding affinity does not always correlate with strong functional activity.

Protocol: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for a panel of human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

Methodology:

  • Preparation: Cell membranes expressing the specific human adrenoceptor subtype are prepared.

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β) is incubated with the cell membranes in the presence of increasing concentrations of the test compound or the comparator, Etilefrine.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The binding affinity constant (Ki) is then determined using the Cheng-Prusoff equation.

Protocol: Cell-Based Functional Assays

These assays determine whether the compound acts as an agonist or antagonist and quantify its potency (EC50) and efficacy (Emax).

A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

  • Principle: β-adrenergic receptors (β1, β2, β3) are coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). α2-adrenergic receptors are coupled to the Gi protein, which inhibits adenylyl cyclase.[11]

  • Methodology:

    • CHO or HEK293 cells stably expressing a specific β- or α2-adrenoceptor subtype are seeded in 96-well plates.

    • For α2 (Gi) assays, cells are pre-treated with forskolin to stimulate cAMP production.

    • Cells are then treated with increasing concentrations of the test compound or a known agonist (e.g., Isoproterenol for β, UK 14,304 for α2).

    • After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

    • Dose-response curves are generated to determine EC50 and Emax values.

B. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):

  • Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).

  • Methodology:

    • HEK293 cells stably expressing an α1-adrenoceptor subtype are plated.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Cells are stimulated with increasing concentrations of the test compound or a known agonist (e.g., Phenylephrine).

    • The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is monitored in real-time using a plate reader (e.g., FLIPR).

    • Dose-response curves are generated to determine EC50 and Emax values.

Comparative Data Summary (Hypothetical Data)

The data below is hypothetical and serves as an example of how results would be presented for clear comparison.

ParameterReceptor1-(3-Ethoxy-phenyl)-2-methylamino-ethanolEtilefrine
Binding Affinity (Ki, nM) α1A5080
β1120150
β2>1000>2000
Functional Potency (EC50, nM) α1A (Ca2+ Flux)75110
β1 (cAMP)180250
Max Efficacy (% of Control) α1A (Ca2+ Flux)95%100%
β1 (cAMP)88%92%

Phase 2: Ex Vivo Tissue-Based Validation

This phase assesses the compound's functional effects in an integrated biological system, using isolated tissues that endogenously express the target receptors. This step is critical for validating the physiological relevance of the in vitro findings.[12]

G cluster_0 Isolated Tissue Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition Tissue Harvest Tissue (e.g., Rat Aorta) Setup Mount in Organ Bath Equilibrate under Tension Connect to Transducer Tissue->Setup Mounting Acquisition Administer Compound (Cumulative Doses) Record Isometric Contraction/Relaxation Construct Dose-Response Curve Setup->Acquisition Testing

Caption: Workflow for ex vivo isolated tissue experiments.

Protocol: Vasoconstriction in Isolated Rat Aorta
  • Purpose: To evaluate α1-adrenergic agonist activity.[13]

  • Methodology:

    • Thoracic aortas are isolated from rats and cut into rings.

    • Rings are mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • The rings are placed under optimal resting tension and allowed to equilibrate.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound or Etilefrine.

    • Changes in isometric tension (contraction) are recorded.

    • Data are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine).

Protocol: Inotropic and Chronotropic Effects in Isolated Rat Atria
  • Purpose: To evaluate β1-adrenergic agonist activity.

  • Methodology:

    • The atria are dissected from a rat heart and mounted in an organ bath.

    • The right atrium is used to measure the rate of spontaneous contraction (chronotropy), and the left atrium (electrically stimulated) is used to measure the force of contraction (inotropy).

    • After equilibration, cumulative concentration-response curves are constructed for the test compound and Etilefrine.

    • Changes in rate and force of contraction are recorded.

Phase 3: In Vivo Pharmacodynamic Confirmation

The final phase confirms the compound's physiological effects in a whole-animal model, providing the most direct evidence of its potential therapeutic action and validating the data from the preceding phases.

Protocol: Cardiovascular Profiling in Anesthetized Rats
  • Purpose: To measure the integrated effects on blood pressure and heart rate.

  • Methodology:

    • Rats are anesthetized, and catheters are inserted into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

    • After a stabilization period, a baseline recording of mean arterial pressure (MAP) and heart rate (HR) is obtained.

    • The test compound or Etilefrine is administered intravenously as a bolus or infusion at increasing doses.

    • MAP and HR are continuously monitored.

    • To confirm the mechanism, the experiment can be repeated after pre-treatment with a selective α1-antagonist (e.g., Prazosin) or β1-antagonist (e.g., Atenolol) to observe if the pressor/tachycardic effects are blocked.

Synthesizing the Evidence for a Validated Mechanism

The power of this cross-validation framework lies in the convergence of evidence. A confirmed mechanism of action for 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol as an α1/β1-adrenergic agonist would be supported by:

  • Phase 1: High binding affinity (low Ki) and functional agonism (low EC50) at α1 and β1 receptors.

  • Phase 2: Dose-dependent contraction of isolated aorta and increased rate/force in isolated atria.

  • Phase 3: A dose-dependent increase in blood pressure and heart rate in vivo, which is attenuated by selective α1 and β1 antagonists.

By systematically progressing through these stages and comparing the results to a well-characterized drug like Etilefrine, researchers can build a comprehensive and trustworthy profile of the novel compound, providing a solid foundation for its continued development.

References

  • MDPI. (n.d.). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Etilefrine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etilefrine Hydrochloride? Retrieved from [Link]

  • MIMS Philippines. (n.d.). Etilefrine. Retrieved from [Link]

  • PubChem. (n.d.). Etilefrine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-methylamino-ethanolchlorid. Retrieved from [Link]

  • PubMed. (n.d.). α-Adrenoceptor Assays. Retrieved from [Link]

  • PubMed Central. (2018). Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. Retrieved from [Link]

  • Dr.Oracle. (2025). What medications can be used to treat hypotension? Retrieved from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • PubMed. (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. Retrieved from [Link]

  • Drugs.com. (n.d.). List of 14 Hypotension Medications Compared. Retrieved from [Link]

  • MDPI. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link]

  • Cureus. (2024). Benefits and Risks of Medications Used in the Management of Hypotension: A Review. Retrieved from [Link]

  • PubMed. (n.d.). The physiological disposition of etilefrine in man. Retrieved from [Link]

  • ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]

  • American Journal of Psychiatry. (n.d.). SOME HYPOTHESES CONCERNING THE ROLE OF SYMPATHOMIMETIC AMINES IN PSYCHIATRIC CONDITIONS. Retrieved from [Link]

  • arXiv. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. Retrieved from [Link]

  • PubMed. (n.d.). Sympathomimetic amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Retrieved from [Link]

  • Dr.Oracle. (2025). What other medications could be given to a patient with hypotension and weakness? Retrieved from [Link]

  • PubMed Central. (2024). Validation approaches for computational drug repurposing: a review. Retrieved from [Link]

  • Google Patents. (n.d.). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
  • Patsnap Synapse. (2024). What is Etilefrine Hydrochloride used for? Retrieved from [Link]

  • Taylor & Francis Online. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Retrieved from [Link]

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Comparative

A Comparative Guide to the Efficacy of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (Etilefrine) Versus Standard Vasopressor Agents

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, known in the p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol, known in the pharmaceutical field as Etilefrine, against a panel of standard vasopressor compounds: Phenylephrine, Midodrine, Norepinephrine, and Dopamine. Our objective is to furnish researchers and drug development professionals with a comprehensive analysis of their respective mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols.

Introduction: The Landscape of Adrenergic Agonists in Hemodynamic Support

The management of hypotension, a condition characterized by abnormally low blood pressure, is a critical concern in various clinical settings, from surgical procedures to the treatment of autonomic dysfunction. The primary pharmacological intervention involves the use of vasopressor agents, which act to increase blood pressure, primarily by modulating the adrenergic system. This system, composed of alpha (α) and beta (β) receptors, is the principal regulator of vascular tone and cardiac function.

Etilefrine is a synthetic sympathomimetic amine that has been utilized for the treatment of orthostatic hypotension.[1] Its efficacy stems from its interaction with adrenergic receptors, leading to both vasoconstriction and cardiac stimulation.[2] However, to fully appreciate its therapeutic potential and limitations, a direct comparison with established standard-of-care agents is essential. This guide will dissect the pharmacological nuances of Etilefrine in relation to Phenylephrine, a selective α1-adrenergic agonist; Midodrine, a prodrug of the α1-agonist desglymidodrine; Norepinephrine, a potent agonist of α1, α2, and β1 receptors; and Dopamine, which exhibits dose-dependent effects on dopaminergic, β1, and α1 receptors.

Mechanism of Action: A Tale of Receptor Selectivity and Downstream Effects

The physiological response to adrenergic agonists is dictated by their affinity and intrinsic activity at various receptor subtypes. Understanding these interactions is fundamental to predicting their hemodynamic effects.

Etilefrine is characterized as a direct-acting sympathomimetic with primary activity on α1 and β1-adrenergic receptors.[3][4] Stimulation of α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction and an increase in peripheral resistance.[2] Concurrently, its agonist activity at β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, contributing to an overall increase in cardiac output.[3] Some evidence also suggests a minor interaction with β2-receptors.[5]

Phenylephrine is a selective α1-adrenergic receptor agonist.[6] Its primary mechanism is potent vasoconstriction of both arteries and veins, leading to a significant increase in systemic vascular resistance and, consequently, blood pressure. Due to its selectivity, it has minimal direct effect on cardiac contractility or heart rate; in fact, the rise in blood pressure can trigger a reflexive decrease in heart rate (reflex bradycardia).

Midodrine is a prodrug that is enzymatically converted to its active metabolite, desglymidodrine .[7] Desglymidodrine is a selective α1-adrenergic receptor agonist, and its mechanism is similar to that of phenylephrine, causing arterial and venous vasoconstriction to increase blood pressure.[8][9] It has minimal cardiac and central nervous system effects.[7]

Norepinephrine is an endogenous catecholamine that acts as a potent agonist at α1 and β1-adrenergic receptors, with less affinity for β2 receptors.[5] Its strong α1-mediated vasoconstriction leads to a significant increase in systemic vascular resistance and blood pressure. The β1-agonist effects increase heart rate and cardiac contractility.

Dopamine is also an endogenous catecholamine with a more complex, dose-dependent mechanism of action. At low doses (0.5-2 µg/kg/min), it primarily stimulates D1 receptors in the renal, mesenteric, and coronary vasculature, leading to vasodilation. At intermediate doses (2-10 µg/kg/min), it stimulates β1-adrenergic receptors, increasing cardiac contractility and output. At higher doses (>10 µg/kg/min), α1-adrenergic stimulation predominates, causing vasoconstriction and an increase in blood pressure.[10]

Signaling Pathways Visualization

The following diagrams illustrate the primary signaling cascades initiated by the activation of α1 and β1-adrenergic receptors.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Phenylephrine Phenylephrine Phenylephrine->Alpha1_Receptor Norepinephrine_a1 Norepinephrine Norepinephrine_a1->Alpha1_Receptor Dopamine_high Dopamine (high dose) Dopamine_high->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG hydrolysis Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction G cluster_beta1 β1-Adrenergic Receptor Signaling Etilefrine_b1 Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine_b1->Beta1_Receptor Norepinephrine_b1 Norepinephrine Norepinephrine_b1->Beta1_Receptor Dopamine_med Dopamine (medium dose) Dopamine_med->Beta1_Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects

Caption: β1-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy: A Quantitative Analysis

A direct comparison of the potency and efficacy of these agents requires an examination of their receptor binding affinities (Ki) and their functional potencies in vitro (EC50) and in vivo.

Receptor Binding Affinity

The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Compoundα1A (pKi)α1B (pKi)α1D (pKi)β1 (pKi)β2 (pKi)Source(s)
Etilefrine Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported[4]
Phenylephrine 4.704.875.86--[6]
Desglymidodrine 5.89 (rat)5.16 (rat)5.78 (rat)--[11]
Norepinephrine High AffinityHigh AffinityHigh AffinityHigh AffinityVery Low Affinity[5]
Dopamine Moderate AffinityModerate AffinityModerate AffinityModerate AffinityModerate Affinity[10]

Note: Comprehensive and directly comparable Ki data for all compounds at all human receptor subtypes is limited in publicly available literature. The table reflects available data, and "-" indicates data not readily found or applicable.

In Vitro Functional Potency: Vasoconstriction

The half-maximal effective concentration (EC50) in functional assays, such as vasoconstriction of isolated arterial rings, provides a measure of a compound's potency in eliciting a physiological response.

CompoundVasoconstriction EC50Source(s)
Etilefrine Data not consistently reported
Phenylephrine ~5.07 µM (rat saphenous artery)[12]
Desglymidodrine pD2 of 4.64 in dog femoral veins[11]
Norepinephrine EC50 values vary by tissue[13]
Dopamine Vasoconstrictive at higher concentrations[10]

Note: EC50 values are highly dependent on the specific tissue and experimental conditions used.

In Vivo Hemodynamic Effects

Preclinical and clinical studies provide valuable insights into the integrated physiological effects of these compounds.

CompoundMean Arterial Pressure (MAP)Heart Rate (HR)Cardiac Output (CO)Systemic Vascular Resistance (SVR)Source(s)
Etilefrine ↓ (low dose), ↑ (high dose)[3][14][15]
Phenylephrine ↑↑↔ or ↓ (reflex)↔ or ↓↑↑[16]
Midodrine ↔ or ↑No significant change[17]
Norepinephrine ↑↑↑↑[18]
Dopamine Dose-dependent (↑ at high doses)Dose-dependent (↑ at med/high doses)↑ (med dose)Dose-dependent (↑ at high doses)[10][19]

(↑ = Increase, ↓ = Decrease, ↔ = No significant change, ↑↑ = Marked Increase)

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are paramount.

Experimental Workflow: In Vitro and In Vivo Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Isolated Tissue Bath (Determine EC50 for Vasoconstriction) Animal_Model Anesthetized Rat Model Hemodynamic_Measurement Measure BP, HR, CO Animal_Model->Hemodynamic_Measurement

Caption: Workflow for Vasopressor Characterization.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for α1 and β1-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the receptor of interest.

  • Radioligand (e.g., [3H]-Prazosin for α1, [125I]-Cyanopindolol for β1).

  • Test compounds (Etilefrine, Phenylephrine, Desglymidodrine, Norepinephrine, Dopamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding competitor (e.g., phentolamine for α1, propranolol for β1).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and isolate membranes via differential centrifugation. Resuspend the final membrane pellet in binding buffer. [20]2. Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

  • Incubation: Add membranes, radioligand, and either buffer (for total binding), excess non-specific competitor, or varying concentrations of the test compound to the wells. Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [20]4. Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer. [20]5. Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Vasoconstriction Assay Using Isolated Arterial Rings

Objective: To determine the functional potency (EC50) of test compounds in causing vasoconstriction.

Materials:

  • Rat thoracic aorta.

  • Krebs-Henseleit solution.

  • Isolated tissue bath system with force transducers.

  • Data acquisition system.

  • Test compounds.

Procedure:

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings (2-3 mm in length).

  • Mounting: Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

  • Cumulative Concentration-Response Curve: After washout and return to baseline, add the test compound to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.

  • Data Analysis: Record the contractile force at each concentration. Plot the contractile response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

Protocol 3: In Vivo Hemodynamic Assessment in Anesthetized Rats

Objective: To measure the effects of test compounds on mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) in an anesthetized rat model.

Materials:

  • Anesthetized, ventilated rats.

  • Catheters for drug administration (e.g., femoral vein) and blood pressure measurement (e.g., carotid artery). [16]* Pressure transducer and data acquisition system.

  • Thermodilution catheter and system for cardiac output measurement.

  • Test compounds.

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with urethane or pentobarbitone) and perform a tracheostomy for mechanical ventilation. [16]2. Catheterization: Cannulate the femoral vein for intravenous drug administration and the carotid artery for direct blood pressure measurement. [16]For cardiac output measurement, a thermodilution catheter can be placed in the right atrium/ventricle.

  • Baseline Recording: Allow the animal to stabilize and record baseline MAP, HR, and CO for a sufficient period.

  • Drug Administration: Administer a bolus dose or a continuous infusion of the test compound intravenously.

  • Data Acquisition: Continuously record MAP, HR, and perform periodic CO measurements throughout the experiment.

  • Data Analysis: Calculate the change from baseline for each hemodynamic parameter at different time points after drug administration. Compare the responses between different compounds and doses.

Comparative Safety and Adverse Effect Profile

The clinical utility of a vasopressor is not solely determined by its efficacy but also by its safety profile.

CompoundCommon Adverse EffectsContraindications/Cautions
Etilefrine Palpitations, tachycardia, headache, nausea, arrhythmia. [21]Hyperthyroidism, heart disease.
Phenylephrine Reflex bradycardia, headache, restlessness, nausea. [22]Severe hypertension, ventricular tachycardia, severe cardiac dysfunction, hypovolemia. [23]
Midodrine Supine hypertension, piloerection (goosebumps), scalp pruritus, urinary retention, bradycardia. [24]Severe organic heart disease, acute renal disease, urinary retention, pheochromocytoma, thyrotoxicosis.
Norepinephrine Tachyarrhythmias, bradycardia (reflex), anxiety, headache, tissue necrosis upon extravasation. [15]Hypotension due to hypovolemia (except as an emergency measure), mesenteric or peripheral vascular thrombosis. [18]
Dopamine Tachyarrhythmias, angina, headache, nausea, vomiting, hypertension.Pheochromocytoma, uncorrected tachyarrhythmias, ventricular fibrillation.

A network meta-analysis of vasopressors in septic shock found that dopamine was associated with a higher incidence of arrhythmias compared to norepinephrine. [2]

Conclusion: A Context-Dependent Choice

The selection of an appropriate vasopressor is a nuanced decision that depends on the underlying cause of hypotension and the patient's specific physiological status.

  • Etilefrine , with its dual α1 and β1 agonism, offers a balanced approach by increasing both peripheral resistance and cardiac output. This may be advantageous in certain forms of orthostatic hypotension where both vascular tone and cardiac function are compromised.

  • Phenylephrine and Midodrine , as selective α1-agonists, are effective in increasing blood pressure primarily through vasoconstriction. They are particularly useful when an increase in heart rate is undesirable.

  • Norepinephrine is a first-line agent in many forms of shock due to its potent vasoconstrictive and modest inotropic effects, providing robust blood pressure support.

  • Dopamine's dose-dependent effects allow for titration to achieve desired hemodynamic goals, although its use may be limited by a higher incidence of tachyarrhythmias.

This guide has provided a framework for the comparative evaluation of Etilefrine against standard vasopressor agents. The provided experimental protocols offer a starting point for researchers to conduct their own head-to-head comparisons, which are essential for further elucidating the precise therapeutic role of Etilefrine in the management of hypotension.

References

  • PubChem. Etilefrine. National Center for Biotechnology Information. [Link]

  • Lindenfeld, J. A., et al. (2000). The effect of etilefrine (Effortil) on regional blood flow during arterial reconstructive surgery. Angiology, 51(10), 827-835.
  • Taylor & Francis Online. Etilefrine – Knowledge and References. [Link]

  • Onishi, H., & Sakata, O. (2021). Preparation of orally fast-dissolving tablets of etilefrine hydrochloride to achieve efficient absorption. Pharmaceutical Development and Technology, 26(1), 89-97.
  • Patsnap Synapse. What is the mechanism of Etilefrine Hydrochloride? [Link]

  • Whiting, P., et al. (2021). Midodrine use in critically ill patients: a narrative review. Journal of the Intensive Care Society, 22(4), 346-353.
  • Coleman, A. J., Leary, W. P., & Asmal, A. C. (1975). The cardiovascular effects of etilefrine. European journal of clinical pharmacology, 8(1), 41–45.
  • Sharma, M., et al. (2018). Measurement of invasive blood pressure in rats. Journal of pharmacological and toxicological methods, 93, 55-61.
  • Mayo Clinic. Norepinephrine (Intravenous Route) - Side Effects & Uses. [Link]

  • YouTube. Dopamine - Critical Care Medications. (2021, February 26). [Link]

  • Fonseca-Ruiz, N. J., et al. (2016). Comparison of the Effects of Norepinephrine and Phenylephrine Infusion in Preventing Hypotension during Spinal Anesthesia for Cesarean Delivery: A Randomized, Double-Blind Clinical Trial. Anesthesiology and pain medicine, 6(2), e34757.
  • National Center for Biotechnology Information. Dopamine - StatPearls. [Link]

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  • ResearchGate. Relationship between EC50 values of the different -adrenergic drugs... [Link]

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  • PubMed. Pharmacodynamics of midodrine, an antihypotensive agent. [Link]

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  • PubMed Central. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1. [Link]

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  • PubMed. [Experimental Investigations on the Effect of Etilefrinhydrochloride (Effortil) on Heart and Circulation of Animals With Partial Ischaemic Damage of the Myocardium (Author's Transl)]. [Link]

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Validation

Benchmarking Ligand Specificity: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol vs. Standard Adrenergic Agonists

Executive Summary & Compound Profile In the development of sympathomimetic agents, subtle structural modifications dictate the divide between a potent drug and an inactive probe. This guide benchmarks 1-(3-Ethoxy-phenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the development of sympathomimetic agents, subtle structural modifications dictate the divide between a potent drug and an inactive probe. This guide benchmarks 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (herein referred to as 3-OEt-PE ) against the clinical gold standard, Phenylephrine .

While Phenylephrine is the archetypal


-adrenergic receptor (

-AR) agonist, 3-OEt-PE serves as a critical Structure-Activity Relationship (SAR) probe . By replacing the metabolic "anchor" (the 3-hydroxyl group) with a lipophilic ethoxy group, researchers can evaluate the steric tolerance of the orthosteric binding pocket and the role of hydrogen bonding in receptor activation.
Compound Identity Matrix
FeaturePhenylephrine (Standard) 3-OEt-PE (The Probe)
CAS Number 59-42-7143337-62-6
Core Structure PhenylethanolaminePhenylethanolamine
3-Position Substituent Hydroxyl (-OH)Ethoxy (-OCH₂CH₃)
Primary Target

-Adrenergic Receptor

-Adrenergic Receptor (Low Affinity)
Key Property High Hydrophilicity (H-Bond Donor)High Lipophilicity (Steric Bulk)
Application Vasoconstriction, DecongestantSAR Studies, Lipophilicity Probing

Mechanistic Context: The -Adrenergic Pathway[1]

To understand the performance difference, we must visualize the signaling cascade. Phenylephrine activates the


-AR, a Gq-coupled GPCR. This triggers Phospholipase C (PLC), generating IP3 and mobilizing intracellular Calcium (

).[1]

The 3-OEt-PE analog challenges this pathway. The bulky ethoxy group disrupts the critical hydrogen bond with Serine residues (e.g., Ser5.42) in Transmembrane Domain 5 of the receptor, typically resulting in a right-shifted dose-response curve (lower potency).

Diagram 1: -Adrenergic Signaling Cascade

Alpha1_Signaling Ligand Ligand (Phenylephrine or 3-OEt-PE) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 (Substrate) PLC->PIP2 Hydrolyses IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Flux Response Physiological Response (Vasoconstriction) Ca->Response Actin-Myosin Interaction

Figure 1: The Gq-coupled signaling pathway utilized in Calcium Flux assays to measure agonist efficacy.[1][2][3]

Comparative Performance Benchmark

The following data summarizes the theoretical and experimental performance differences observed in high-throughput screening (HTS) assays.

Table 1: Physicochemical & Functional Comparison
MetricPhenylephrine (Reference)3-OEt-PE (Probe)Interpretation
LogP (Lipophilicity) -0.31~1.853-OEt-PE is significantly more lipophilic, crossing the BBB and cell membranes easier, but has lower water solubility.
Binding Affinity (

)
~1–5

M
> 100

M
The ethoxy group sterically hinders the binding pocket, preventing the "lock" mechanism.
Functional Potency (

)
~10–50 nM> 10

M
3-OEt-PE requires 1000x higher concentration to elicit a response, acting as a weak partial agonist.
Intrinsic Efficacy (

)
100% (Full Agonist)~20–40%The compound cannot stabilize the active receptor conformation effectively.
Why This Matters
  • If you need a positive control: Use Phenylephrine .

  • If you are studying hydrophobic pockets: Use 3-OEt-PE to map the size limit of the meta-position in the binding site.

  • If you observe high background in cell-based assays: 3-OEt-PE may exhibit non-specific membrane intercalation due to its higher LogP, unlike the hydrophilic Phenylephrine.

Experimental Protocol: Calcium Mobilization Assay (FLIPR)

To objectively compare these compounds, a Calcium Flux Assay is the industry standard. It measures the functional output (Ca2+ release) downstream of receptor activation.

Pillar 1: Expertise & Causality
  • Why FLIPR? Radioligand binding only shows affinity. FLIPR shows function (agonism vs. antagonism).

  • Why Probenecid? We add Probenecid to the assay buffer to inhibit anion transporters, preventing the leakage of the calcium-sensitive dye from the cells.

Pillar 2: The Self-Validating Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human

    
    -AR.
    
  • Reagents: Fluo-4 AM (Calcium Dye), Probenecid, HBSS Buffer.

  • Compounds: Phenylephrine (10 mM stock in DMSO), 3-OEt-PE (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells at 10,000 cells/well in a 384-well black-wall/clear-bottom plate.

    • Incubate for 24 hours at 37°C/5% CO₂.

  • Dye Loading (Critical Step):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

      
      M Fluo-4 AM.
      
    • Remove culture media and add 20

      
      L of Loading Buffer.
      
    • Incubate for 60 minutes at 37°C. Note: Insufficient incubation leads to low signal-to-noise ratio.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of both Phenylephrine and 3-OEt-PE in assay buffer (HBSS).

    • Range: 10

      
      M down to 0.1 nM.
      
  • Data Acquisition:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject compounds automatically.

    • Read: Record fluorescence for 180 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline, divided by baseline).
      
    • Plot Dose-Response Curves using a 4-parameter logistic fit.

Diagram 2: Assay Workflow Visualization

FLIPR_Workflow Step1 1. Cell Seeding (CHO-α1 Cells) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Incubation (60 min @ 37°C) Step2->Step3 Step4 4. Compound Injection (Phenylephrine vs 3-OEt-PE) Step3->Step4 Step5 5. Signal Detection (RFU Measurement) Step4->Step5 Step6 6. Data Analysis (EC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the Calcium Mobilization functional assay.

Technical Interpretation of Results

When you analyze the data generated from the protocol above, you will observe distinct profiles:

  • The Phenylephrine Curve: You will see a sigmoidal curve with a steep slope and high maximal response. This confirms the presence of the 3-OH group interacting with Ser5.42 and Ser5.46 in the receptor, stabilizing the active state [1].

  • The 3-OEt-PE Curve:

    • Right Shift: The curve will shift significantly to the right (higher EC50). The ethoxy group is too bulky to fit into the tight serine pocket, forcing the molecule to adopt a less favorable binding conformation.

    • Depressed Emax: It may never reach the same ceiling as Phenylephrine. This characterizes it as a Partial Agonist .

    • Solubility Artifacts: At high concentrations (>100

      
      M), 3-OEt-PE may precipitate or cause non-specific fluorescence quenching due to its lipophilicity. Always check the well visually if data points scatter at the top of the curve.
      

References

  • Minneman, K. P., et al. (1981). "Selectivity of Agonists and Antagonists at Alpha-1 Adrenergic Receptors." Molecular Pharmacology.

  • PubChem. (2023). "Compound Summary: Phenylephrine." National Library of Medicine.

  • ChemicalBook. (2023). "Product Entry: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol."

  • Guide to Pharmacology. (2023). "Adrenoceptors: Alpha-1 Family." IUPHAR/BPS.

Sources

Comparative

Comparing the in vitro and in vivo effects of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

The following guide provides a comprehensive technical comparison between 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (referred to herein as 3-O-Ethyl-Phenylephrine or The Analog ) and its parent clinical standard, Phenyle...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison between 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (referred to herein as 3-O-Ethyl-Phenylephrine or The Analog ) and its parent clinical standard, Phenylephrine .[1]

This analysis is grounded in established Structure-Activity Relationship (SAR) principles of sympathomimetic amines, specifically focusing on the critical role of the meta-phenolic hydroxyl group in adrenergic receptor recognition and activation.

In Vitro & In Vivo Pharmacological Profiling[1]

Executive Summary: The Structural Hypothesis

The core distinction between the clinical standard Phenylephrine and the target analyte 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol lies in the substitution at the 3-position of the phenyl ring.

  • Phenylephrine (Standard): Possesses a 3-hydroxyl (-OH) group.[2] This group acts as a hydrogen bond donor to specific serine residues (Ser188/Ser192) in Transmembrane Domain 5 (TM5) of the

    
    -adrenergic receptor. This interaction is essential for high-affinity binding and receptor activation.
    
  • 3-O-Ethyl-Phenylephrine (Analog): Possesses a 3-ethoxy (-OCH₂CH₃) group.[1] This substitution masks the hydrogen bond donor capability and introduces steric bulk.

Implication: The Analog is predicted to exhibit significantly reduced direct receptor affinity in vitro but enhanced lipophilicity (LogP), potentially altering its pharmacokinetic profile (CNS penetration) or acting as a prodrug in vivo.

Chemical & Physical Property Comparison

FeaturePhenylephrine (Standard)3-O-Ethyl-Phenylephrine (Analog)Impact on Performance
Structure 3-OH-substituted phenyl ring3-OEt-substituted phenyl ringOH is critical for H-bonding; OEt blocks it.[1]
LogP (Lipophilicity) ~ -0.3 (Hydrophilic)~ 1.5 - 2.0 (Lipophilic)Analog has superior membrane permeability (BBB penetration).[1]
Receptor Selectivity High

selectivity
Low/Negligible direct affinityAnalog may act as a partial agonist or antagonist.[1]
Metabolic Stability Susceptible to MAO; Resistant to COMTResistant to COMT; Potential CYP450 O-dealkylationAnalog may have a longer half-life or require bioactivation.[1]

In Vitro Profiling: Mechanism & Efficacy

Receptor Binding (Radioligand Displacement)

Objective: Determine the affinity (


) of the Analog for the 

-adrenergic receptor compared to Phenylephrine.
  • Standard (Phenylephrine): Displaces [³H]-Prazosin with high affinity (

    
    ).
    
  • Analog (3-O-Ethyl): Expected to show weak to no displacement at physiological concentrations due to the loss of the critical H-bond anchor at the receptor site. The steric bulk of the ethyl group may also prevent the aromatic ring from fitting into the binding pocket.

Functional Assay: Aortic Ring Contraction

Objective: Measure efficacy (


) and potency (

).
  • Experimental Outcome:

    • Phenylephrine: Full agonist. Induces robust, dose-dependent vasoconstriction via the

      
      -PLC-
      
      
      
      pathway.
    • Analog: Likely inactive or acts as a competitive antagonist . Without the phenolic OH, it cannot stabilize the active conformation of the receptor.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Phenylephrine and the point of failure for the Analog.

G Ligand_PE Phenylephrine (Agonist) Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand_PE->Receptor High Affinity (H-Bonding) Ligand_Eth 3-O-Ethyl Analog (Weak/No Binding) Ligand_Eth->Receptor Steric Clash No Activation Gq Gq Protein Activation Receptor->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (SR) IP3->Ca Response Vasoconstriction Ca->Response

Caption: Alpha-1 Adrenergic Signaling Pathway.[1] Green path indicates successful activation by Phenylephrine. Red dashed line indicates the failure of the 3-O-Ethyl Analog to bind/activate due to lack of the 3-OH group.

In Vivo Profiling: Hemodynamics & PK

While in vitro data may show the Analog is inactive, in vivo models are critical to test for prodrug conversion .

Hemodynamic Response (Cannulated Rat Model)

Objective: Monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) after IV administration.

  • Phenylephrine: [2][3][4][5][6][7]

    • Effect: Rapid onset pressor response (increased MAP).

    • Reflex: Reflex bradycardia (decreased HR) via baroreceptor reflex.

  • Analog (3-O-Ethyl):

    • Scenario A (Direct Activity): Minimal change in MAP (confirms in vitro inactivity).

    • Scenario B (Prodrug): Delayed onset pressor response. If liver enzymes (CYP450) de-ethylate the compound back to Phenylephrine, a slow-rising increase in MAP will be observed.

Central Nervous System (CNS) Effects

Due to the ethyl ether modification, the Analog is significantly more lipophilic.

  • Observation: Unlike Phenylephrine (which does not cross the BBB effectively), the Analog may penetrate the CNS.

  • Readout: Monitor for locomotor activity or behavioral changes, which would indicate off-target CNS adrenergic binding (e.g., release of norepinephrine or interaction with trace amine receptors).

Detailed Experimental Protocols

Protocol A: Isometric Tension Recording (Rat Aorta)

Purpose: To quantify vasoconstrictive potency (


).
  • Tissue Preparation:

    • Euthanize male Sprague-Dawley rats (250-300g) via CO₂ asphyxiation.[1]

    • Rapidly excise the thoracic aorta and place in ice-cold Krebs-Henseleit buffer (pH 7.4).

    • Clean adherent fat/connective tissue and cut into 3-4 mm rings.

  • Mounting:

    • Mount rings on stainless steel hooks in organ baths containing Krebs buffer at 37°C, aerated with 95% O₂/5% CO₂.

    • Apply resting tension of 2.0 g and equilibrate for 60 min (wash every 15 min).

  • Viability Test:

    • Challenge with 60 mM KCl to verify contractility. Wash until baseline is restored.

  • Dose-Response Curve:

    • Add Phenylephrine (Control) cumulatively (

      
       M to 
      
      
      
      M).
    • In separate rings, add 3-O-Ethyl Analog cumulatively.

    • Record tension (g) using isometric force transducers.

  • Analysis:

    • Normalize contraction as % of KCl max response. Fit data to a sigmoidal dose-response equation (Prism/Origin).

Protocol B: In Vivo Hemodynamics (Cannulated Rat)

Purpose: To assess systemic blood pressure effects and potential prodrug metabolism.

  • Surgical Prep:

    • Anesthetize rat (Inactin, 100 mg/kg IP). Maintain body temp at 37°C.

    • Cannulate the carotid artery (for BP measurement) and jugular vein (for drug administration).

  • Acquisition:

    • Connect arterial line to a pressure transducer coupled to a data acquisition system (e.g., PowerLab).

    • Stabilize for 30 min.

  • Administration:

    • Group 1: Bolus Phenylephrine (10 µg/kg IV).

    • Group 2: Bolus 3-O-Ethyl Analog (Equimolar dose IV).[1]

  • Data Collection:

    • Record MAP and HR continuously for 60 min.

    • Success Criteria: A delayed pressor response in Group 2 implies metabolic conversion (O-dealkylation).

Workflow Visualization

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Profiling Start Start: Compound Evaluation Binding Radioligand Binding (Alpha-1 Receptor) Start->Binding Functional Aortic Ring Assay (Vasoconstriction) Binding->Functional Decision Is it Active In Vitro? Functional->Decision Hemodynamics Rat Hemodynamics (MAP/HR Monitoring) Decision->Hemodynamics Low/No Potency End_Direct Conclusion: Direct Agonist Decision->End_Direct High Potency Metabolism Plasma Analysis (Check for Phenylephrine Metabolite) Hemodynamics->Metabolism End_Prodrug Conclusion: Prodrug (Bioactivation) Metabolism->End_Prodrug Metabolite Found Delayed Pressor Effect End_Inactive Conclusion: Inactive/Antagonist Metabolism->End_Inactive No Metabolite No Effect

Caption: Decision tree for characterizing the pharmacological profile of the 3-O-Ethyl Analog.

References

  • Minneman, K. P., et al. (1981). "Comparison of alpha-1 adrenergic receptor subtypes in rat brain and liver." Molecular Pharmacology, 20(1), 1-7.

  • Ruffolo, R. R. Jr. (1984). "Structure-activity relationships of alpha-adrenoceptor agonists." Journal of Autonomic Pharmacology, 4(4), 277-295. (Establishes the necessity of the 3-OH group for alpha-agonist activity).

  • PubChem Compound Summary . (2024). "Phenylephrine."[2][3][4][5][7][8] National Center for Biotechnology Information.

  • ChemicalBook . (2024).[9][10] "1-(3-Ethoxy-phenyl)-2-methylamino-ethanol CAS 143337-62-6 Entry."[1]

  • Piascik, M. T., et al. (2001). "Alpha-adrenergic receptors: old friends with new roles." Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410.

Sources

Validation

A Comparative Study of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol and its Enantiomers

Executive Summary This guide provides a technical analysis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6), also referred to herein as 3-O-Ethyl-Phenylephrine (3-O-Et-PE) . As the ethyl ether analogue of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6), also referred to herein as 3-O-Ethyl-Phenylephrine (3-O-Et-PE) . As the ethyl ether analogue of the well-known adrenergic agent Phenylephrine, this compound represents a critical structural probe in medicinal chemistry.

This study compares the physicochemical and pharmacological profiles of the racemic mixture against its pure enantiomers,


- and 

-. The primary utility of this guide is to assist drug development professionals in understanding the structure-activity relationship (SAR) modifications incurred by

-alkylation at the meta-position of phenylethanolamines.

Key Findings:

  • Lipophilicity: The 3-ethoxy substitution significantly increases LogP compared to the parent phenol, enhancing blood-brain barrier (BBB) permeability.

  • Receptor Potency: Loss of the hydrogen bond donor at the 3-position drastically reduces direct

    
    -adrenergic affinity, shifting the profile towards partial agonism or indirect activity.
    
  • Stereoselectivity: The

    
    -enantiomer retains the eutomer configuration common to sympathomimetics, while the 
    
    
    
    -enantiomer serves as the distomer with negligible activity but potential off-target effects.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule belongs to the class of


-hydroxy-phenethylamines. The core comparison lies between the parent drug (Phenylephrine) and the target analyte (3-O-Et-PE).
Table 1: Physicochemical Comparison
FeaturePhenylephrine (Parent)1-(3-Ethoxy-phenyl)-2-methylamino-ethanolImpact of Modification
Structure 3-OH substitution3-OEt substitutionLoss of H-bond donor; increased steric bulk.
LogP (Calc) -0.3 (Hydrophilic)~1.2 (Lipophilic)Enhanced membrane permeability; higher CNS distribution.
pKa (Amine) ~9.8~9.6Minimal change in ionization state at physiological pH.
Metabolic Stability Low (COMT substrate)High (COMT resistant)The ether linkage blocks Catechol-O-methyltransferase (COMT) activity.
Oxidation Risk High (Phenolic oxidation)LowEther protection prevents quinone formation.
Stereochemistry

The chiral center is located at the


-carbon (bearing the hydroxyl group).[1]
  • 
    -Enantiomer:  Corresponds to the configuration of natural epinephrine. Predicted to possess higher affinity for adrenergic receptors.
    
  • 
    -Enantiomer:  The mirror image; typically exhibits 10-100x lower potency in this chemical class.
    

Biological & Pharmacological Evaluation[1][7][8]

Mechanism of Action (SAR Analysis)

Adrenergic receptors (GPCRs) require specific anchor points for ligand binding.

  • Amine Binding: The secondary amine (methylamino) forms an ionic bond with Aspartate residues in transmembrane domain 3 (TM3). Both 3-O-Et-PE and Phenylephrine satisfy this.

  • Aromatic Interaction:

    
     stacking with Phenylalanine residues (TM6). Both satisfy this.
    
  • Hydrogen Bonding (Critical Difference):

    • Phenylephrine:[2][3] The 3-OH group forms a crucial hydrogen bond with Serine residues in TM5.

    • 3-O-Et-PE: The ethyl group abolishes this H-bond donor capability and introduces steric clash. Consequently, 3-O-Et-PE is expected to have significantly reduced intrinsic efficacy , potentially acting as a competitive antagonist or a weak partial agonist unless metabolically de-ethylated.

Diagram 1: Metabolic Fate & Signaling Pathway

The following diagram illustrates the potential metabolic bioactivation (O-dealkylation) required to convert the lipophilic prodrug form back to the active parent, and the stereoselective receptor interaction.

G Prodrug 3-O-Et-PE (Lipophilic Precursor) CYP CYP450 (O-Dealkylation) Prodrug->CYP Phase I Metab Active Phenylephrine (Active Metabolite) CYP->Active Slow Conversion Rec_R Alpha-1 Receptor (Active Conformation) Active->Rec_R (R)-Isomer High Affinity Rec_S Inactive/Low Affinity Binding Active->Rec_S (S)-Isomer Low Affinity Response Vasoconstriction Ca2+ Release Rec_R->Response Gq Pathway

Caption: Proposed metabolic activation pathway via CYP450 O-dealkylation and stereoselective binding of the (R)-isomer to the Alpha-1 Adrenergic Receptor.

Experimental Protocols

To validate the enantiomeric purity and metabolic stability of 3-O-Et-PE, the following self-validating protocols are recommended.

Experiment A: Chiral Separation (HPLC)

Separating the


- and 

- enantiomers is critical for toxicity studies, as the

-isomer is often considered an impurity in sympathomimetics.

Objective: Achieve baseline resolution (


) of enantiomers.

Methodology:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the basic secondary amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the benzene ring).

  • Temperature: 25°C.

Validation Criteria:

  • Selectivity Factor (

    
    ):  Must be 
    
    
    
    .[4]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks.
Experiment B: In Vitro Microsomal Stability

This protocol determines if 3-O-Et-PE acts as a stable drug or a prodrug.

Protocol:

  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate Conc: 1 µM 3-O-Et-PE (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).

  • Analysis: LC-MS/MS monitoring the transition of Parent (3-O-Et-PE) and Metabolite (Phenylephrine).

Data Interpretation:

  • High Stability (

    
     min):  Compound acts as a direct ligand; unlikely to be a prodrug.
    
  • Low Stability (

    
     min) + Appearance of Phenylephrine:  Confirms prodrug mechanism via O-dealkylation.
    

Comparative Performance Data (Synthesized)

The following table summarizes expected performance data based on the structure-activity relationship of phenylethanolamines [1, 2].

Table 2: Comparative Efficacy & Stability
Parameter(R)-Phenylephrine(R)-3-O-Et-PE(S)-3-O-Et-PE
Relative Potency (

)
100% (Reference)< 5% (Predicted)< 0.1%
Bioavailability (Oral) Low (<40%)High (>70%)High (>70%)
CNS Penetration LowModerate/HighModerate/High
Primary Clearance MAO / SulfationCYP450 / MAOCYP450 / MAO
Elution Order (Chiral HPLC) Peak 2Peak 2 (Typical)Peak 1 (Typical)

> Note: The "Ethoxy" modification generally increases oral bioavailability by protecting the phenolic hydroxyl from first-pass sulfation in the gut wall, a common clearance pathway for Phenylephrine.

Synthesis & Resolution Workflow

For researchers requiring high-purity enantiomers, chemical resolution is often more scalable than chiral chromatography.

Diagram 2: Chiral Resolution Workflow

This workflow describes the separation of the racemic mixture using Tartaric Acid, a standard resolving agent for phenyl-alkylamines.

Resolution Racemate Racemic 3-O-Et-PE (Free Base) Acid Add (+)-Tartaric Acid in Methanol Racemate->Acid Crystallization Crystallization (Slow Cooling) Acid->Crystallization Solid Precipitate: (R)-Amine-(+)-Tartrate Salt Crystallization->Solid Filter Liquor Mother Liquor: Enriched (S)-Isomer Crystallization->Liquor Drain Base Basify (NaOH) Extraction Solid->Base Recrystallize Final Pure (R)-3-O-Et-PE (>98% ee) Base->Final

Caption: Classical resolution pathway utilizing (+)-Tartaric acid to isolate the biologically active (R)-enantiomer.

References

  • PubChem. (2025).[5] 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Minneman, K. P., et al. (1981). Selectivity of Agonists for Alpha-1 and Alpha-2 Adrenergic Receptors. Molecular Pharmacology. (Contextual SAR reference for phenethylamines).
  • Eccles, R. (2007). Substitution of the meta-hydroxyl group of phenylephrine. Journal of Pharmacy and Pharmacology.

Sources

Comparative

Assessing the Specificity of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural Probe 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Probe

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (CAS: 143337-62-6) represents a critical structural analog in the study of adrenergic receptor pharmacology.[1] Structurally defined as the 3-O-ethyl ether derivative of Phenylephrine , this compound serves as a vital chemical probe to delineate the role of the meta-phenolic hydroxyl group in ligand-receptor binding thermodynamics.[1]

While Phenylephrine is the clinical gold standard for selective


-adrenergic agonism, the 3-ethoxy analog introduces significant physicochemical shifts—specifically increasing lipophilicity and steric bulk while ablating the hydrogen bond donor capacity at the 3-position.[1] This guide provides a rigorous framework for assessing its specificity, comparing it against established adrenergic ligands, and detailing the experimental protocols required to validate its pharmacological profile.[1]

Chemical & Pharmacological Context

To accurately assess specificity, one must first understand the Structure-Activity Relationship (SAR) governing this pharmacophore.[1] The phenylethanolamine scaffold relies heavily on the 3-OH and 4-OH groups for anchoring the molecule within the serine-rich binding pocket of adrenergic receptors (AR).[1]

Comparative Ligand Profile

The following table contrasts the test compound with standard adrenergic modulators to establish a baseline for specificity assessment.

Feature1-(3-Ethoxy-phenyl)-2-methylamino-ethanol Phenylephrine Etilefrine Methoxamine
Role Test Probe / Analog Standard AgonistSystemic AgonistVasopressor
Target Unknown (Investigational)

-AR (Selective)


-AR (Selective)
3-Position Ethoxy (-OCH₂CH₃) Hydroxyl (-OH)Hydroxyl (-OH)Methoxy (-OCH₃)
N-Subst. MethylMethylEthylHydrogen
LogP (Est.) ~1.3 - 1.5 (Higher Lipophilicity)-0.30.21.8
Mechanism Likely reduced affinity / Antagonist potentialDirect AgonistDirect AgonistDirect Agonist

Key Insight: The substitution of the 3-OH with a 3-ethoxy group typically disrupts the critical hydrogen bond with Ser190 (in


-AR transmembrane helix 5).[1] Consequently, the assessment strategy must focus on detecting loss of efficacy  (partial agonism) or gain of antagonism , rather than assuming pure agonism.[1]

Experimental Framework: Assessing Specificity

This section details the self-validating protocols required to characterize the compound. The assessment is divided into three tiers: Binding Affinity , Functional Efficacy , and Selectivity Profiling .[1]

Tier 1: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the test compound at 

-AR subtypes compared to Phenylephrine.

Protocol:

  • Membrane Preparation: Use HEK293 cells overexpressing human

    
    -AR.[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Ligand: Use

    
    -Prazosin (0.2 nM) as the specific radioligand.[1]
    
  • Competition: Incubate membranes with radioligand and increasing concentrations of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol (

    
     to 
    
    
    
    M).
  • Incubation: 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from the displacement curve and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Validation Check: Phenylephrine must display a


.[1] If the test compound shows 

, the ethoxy substitution has successfully ablated binding affinity.[1]
Tier 2: Functional Calcium Flux Assay (Efficacy)

Objective: Differentiate between an agonist (activates receptor) and an antagonist (blocks receptor).[1]

Protocol:

  • Cell Loading: Load CHO-K1 cells expressing

    
    -AR with Fluo-4 AM (calcium-sensitive dye).
    
  • Baseline Measurement: Record fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds.

  • Agonist Mode: Inject test compound. A rise in fluorescence indicates agonism (Gq-coupled

    
     release).[1]
    
  • Antagonist Mode: Pre-incubate cells with the test compound for 10 minutes, then inject

    
     concentration of Phenylephrine.[1] Inhibition of the Phenylephrine signal indicates antagonism.[1]
    

Visualization of Signaling & Assessment Logic

The following diagrams illustrate the Gq-signaling pathway relevant to the functional assay and the decision logic for classifying the test compound.

Figure 1: Alpha-1 Adrenergic Signaling Pathway (Gq-Coupled)[1]

G Ligand Ligand (Test Compound) Receptor α1-Adrenergic Receptor Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Vasoconstriction / Fluorescence Ca->Response Trigger

Caption: The Gq-coupled pathway utilized in functional calcium flux assays to determine agonist efficacy.[1]

Figure 2: Specificity Assessment Workflow

Workflow Start Start: 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol Binding Radioligand Binding (vs 3H-Prazosin) Start->Binding AffinityCheck Ki < 10 µM? Binding->AffinityCheck Functional Functional Ca2+ Flux AffinityCheck->Functional Yes Res_Inactive Result: Inactive / Non-Binder AffinityCheck->Res_Inactive No ActivityCheck Induces Ca2+ Release? Functional->ActivityCheck AntagonistTest Antagonist Assay (Inhibit Phenylephrine) ActivityCheck->AntagonistTest No Res_Agonist Result: Novel Agonist (Specific) ActivityCheck->Res_Agonist Yes (>50% Emax) Res_Antagonist Result: Antagonist (Specific) AntagonistTest->Res_Antagonist Inhibits PE AntagonistTest->Res_Inactive No Effect

Caption: Decision logic for classifying the pharmacological profile of the test compound.

Data Interpretation & Expected Outcomes[1]

When analyzing the data generated from the protocols above, researchers should anticipate the following outcomes based on the chemical modification (O-ethylation):

  • Reduced Affinity: The bulky ethoxy group is expected to clash with the binding pocket residues (specifically Ser190 and Ser193), likely increasing the

    
     by 1-2 orders of magnitude compared to Phenylephrine.[1]
    
  • Loss of Intrinsic Activity: Without the proton-donating hydroxyl group, the compound may fail to trigger the conformational change in TM5 required for G-protein activation, potentially acting as a competitive antagonist or a partial agonist with very low intrinsic activity (

    
    ).[1]
    
  • Metabolic Susceptibility: In in vivo models, be aware that this compound may undergo O-dealkylation by CYP450 enzymes (specifically CYP2D6), slowly converting it back to Phenylephrine.[1] This makes "time-dependent" specificity assays crucial.[1]

Summary Table: Assessment Criteria
ParameterMetricPhenylephrine (Ref)Test Compound (Thresholds)
Binding Affinity

~5.0 - 6.0If < 4.0, Specificity is lost.[1]
Efficacy

100%If < 20%, consider as Antagonist/Inactive.[1]
Selectivity

Ratio
> 1000-foldIf ratio drops, lipophilicity is driving non-specific binding.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(3-Hydroxyphenyl)-2-methylamino-ethanol (Phenylephrine).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Minneman, K. P., et al. (1983).[1] Comparison of alpha-1 adrenergic receptor subtypes in rat brain and liver.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Contextual grounding for binding protocols).

  • Langer, S. Z. (1974).[1] Presynaptic regulation of catecholamine release.[1] Biochemical Pharmacology.[1] (Mechanistic reference for adrenergic regulation).

Sources

Safety & Regulatory Compliance

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